Benzyl-PEG2-MS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMDLGZONISDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Structure of Benzyl-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the chemical structure and properties of Benzyl-PEG2-MS. It is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize PEG linkers in their work. This guide will cover the molecular composition, structural features, and relevant physicochemical properties of this compound, a heterobifunctional linker commonly employed in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras).
Introduction to this compound
This compound, with the CAS Number 150272-33-6, is a specialized chemical linker molecule.[] Its structure is designed to be heterobifunctional, meaning it possesses two different reactive ends, which allows for the sequential conjugation of different molecular entities. This characteristic makes it a valuable tool in the field of bioconjugation and drug development, particularly in the construction of PROTACs.[][2] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to target and eliminate disease-causing proteins.[3] The linker component of a PROTAC, for which this compound can be used, is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand.[3]
Molecular Structure and Components
The systematic IUPAC name for this compound is 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate . An analysis of its name reveals the three primary components of its structure:
-
Benzyl Group (C₆H₅CH₂-): This functional group serves as a protective group for the terminal alcohol of the PEG linker. The benzyl group can be removed under specific chemical conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group. This protective nature allows for selective reactions at the other end of the molecule.
-
Polyethylene Glycol Linker (-PEG2-): This section of the molecule consists of two repeating ethylene glycol units (-OCH₂CH₂-)₂. The PEG linker is hydrophilic, which can enhance the aqueous solubility of the final conjugate molecule. The length of the PEG chain is a critical parameter in the design of molecules like PROTACs, as it dictates the spatial relationship between the two connected ligands.
-
Methanesulfonyl Group (CH₃SO₂- or Ms): Attached to the other end of the PEG linker, the methanesulfonyl group, commonly referred to as a mesylate, is an excellent leaving group in nucleophilic substitution reactions. This makes the "MS" end of the molecule highly reactive towards nucleophiles such as amines, thiols, or hydroxyl groups, facilitating the covalent attachment of a desired ligand.
The interconnectedness of these components results in a linear molecule with distinct chemical functionalities at each terminus.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 150272-33-6 | |
| Molecular Formula | C₁₂H₁₈O₅S | |
| Molecular Weight | 274.33 g/mol | |
| Appearance | Transparent Liquid | |
| Purity | ≥95% | |
| Storage Conditions | Store at 2-8°C or -20°C for long-term storage | |
| Solubility | Soluble in various organic solvents. To increase solubility in some solvents, warming to 37°C and sonication may be applied. |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and can vary between manufacturers, the general synthetic strategy involves the reaction of benzyl-PEG2-alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.
The reactivity of this compound is dictated by its two terminal functional groups. The methanesulfonyl end readily undergoes nucleophilic substitution, making it the primary site for conjugation. The benzyl-protected alcohol on the other end is stable under many reaction conditions but can be deprotected when needed to expose a hydroxyl group for further functionalization.
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. The design and synthesis of PROTACs require a modular approach where a target-binding ligand and an E3 ligase-binding ligand are joined by a linker. This compound is a suitable candidate for this purpose due to its defined length, hydrophilicity, and bifunctional nature.
The use of linkers like this compound is a critical aspect of modern drug discovery and chemical biology, enabling the creation of molecules with novel mechanisms of action.
Experimental Protocols and Further Research
Detailed experimental protocols involving this compound are highly specific to the research context and the particular molecules being synthesized. Such protocols are typically found within the methods sections of peer-reviewed scientific publications where this linker has been utilized. A general procedure for the synthesis of a related compound, benzyl methanesulfonate, involves the reaction of benzyl alcohol with mesyl chloride and triethylamine in a suitable solvent like chloroform or methylene chloride.
For researchers interested in utilizing this compound, it is recommended to consult the primary literature for specific examples of its use in the synthesis of molecules analogous to their research goals.
Logical Relationship of Components
The structural arrangement of this compound is logical for its function as a heterobifunctional linker. The components are arranged to provide distinct reactivity at each end, with a central spacer that influences the physicochemical properties of the overall molecule.
Caption: A diagram illustrating the functional components of this compound.
Conclusion
This compound is a well-defined heterobifunctional linker with significant applications in drug development and chemical biology, most notably in the synthesis of PROTACs. Its structure, comprising a benzyl protecting group, a hydrophilic PEG spacer, and a reactive methanesulfonyl group, provides the necessary chemical handles for the controlled assembly of complex bioactive molecules. Understanding the structure and properties of this compound is crucial for its effective application in the laboratory.
References
An In-depth Technical Guide to Benzyl-PEG2-MS: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of Benzyl-PEG2-MS, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule in their synthetic and therapeutic strategies.
Core Chemical Properties
This compound, also known as 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, is a short-chain polyethylene glycol (PEG) derivative. The presence of the benzyl group offers a stable protecting group for the hydroxyl functionality, while the methanesulfonyl (mesyl) group provides a good leaving group for nucleophilic substitution reactions. These characteristics make it a versatile building block in medicinal chemistry.[1][2]
Below is a summary of its key chemical properties:
| Property | Value | Source |
| CAS Number | 150272-33-6 | [1][2] |
| Molecular Formula | C12H18O5S | [1] |
| Molecular Weight | 274.34 g/mol | |
| IUPAC Name | 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate | |
| Canonical SMILES | CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |
| InChI Key | JITMDLGZONISDY-UHFFFAOYSA-N | |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Solubility Profile
A thorough review of publicly available data reveals a lack of specific quantitative solubility values for this compound in common laboratory solvents. However, based on its chemical structure and the known properties of similar short-chain PEG derivatives and benzyl ethers, a qualitative assessment of its solubility can be made. The molecule possesses both a hydrophobic benzyl group and a hydrophilic dietheylene glycol chain with a polar mesylate group, suggesting it will be soluble in a range of organic solvents. A structurally related, slightly longer PEG-ylated compound is described as being soluble in common organic solvents. The parent alcohol, 2-(benzyloxy)ethanol, is noted to be soluble in water.
Qualitative Solubility Assessment:
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble to Sparingly Soluble | The hydrophilic PEG chain may impart some water solubility, but the hydrophobic benzyl group will limit it. |
| Ethanol | Soluble | Ethanol's polarity is intermediate and it can engage in hydrogen bonding, making it a good solvent for molecules with both polar and non-polar features. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent that is effective at solvating molecules with polar functional groups. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, an experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.
Protocol: Determination of this compound Solubility via HPLC
Objective: To quantitatively determine the solubility of this compound in water, ethanol, DMSO, and DMF at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
Water (HPLC grade)
-
Ethanol (anhydrous, HPLC grade)
-
Dimethyl Sulfoxide (DMSO, anhydrous, HPLC grade)
-
N,N-Dimethylformamide (DMF, anhydrous, HPLC grade)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column suitable for small molecule analysis (e.g., C18)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials, each containing a known volume of the test solvent (water, ethanol, DMSO, DMF). Ensure there is undissolved solid/liquid at the bottom of each vial.
-
Seal the vials tightly and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and let any undissolved material settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted samples of the saturated solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.
-
Application in PROTAC Synthesis
This compound is primarily used as a linker in the synthesis of PROTACs. The mesylate group serves as an excellent leaving group for nucleophilic substitution by an amine or thiol group on a ligand for an E3 ubiquitin ligase or the target protein.
Hypothetical Experimental Workflow: Synthesis of a PROTAC using this compound
This workflow outlines the synthesis of a hypothetical PROTAC where this compound links a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a phenol).
Mechanism of Action of a PROTAC
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.
References
An In-depth Technical Guide to the Mechanism of Action for Benzyl-PEG2-MS in PROTACs
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of action of Benzyl-PEG2-MS, a common linker component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structural significance, its impact on the physicochemical properties and efficacy of PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of the POI.[1][2] A PROTAC molecule is composed of three distinct parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties.[2][3]
The linker is far more than a passive spacer; it is a critical determinant of the PROTAC's overall performance. Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's cellular permeability, solubility, and pharmacokinetic (PK) properties. Among the various linker types, those based on polyethylene glycol (PEG) are frequently used due to their advantageous properties.
The this compound Linker: Structure and Function
This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs. Its structure can be broken down into three key components:
-
Benzyl Group: This group typically serves as a protecting group for the terminal alcohol, which can be removed via hydrogenolysis. In the context of this compound, it protects one end of the linker during synthesis.
-
PEG2 (diethylene glycol) Spacer: This central component consists of two repeating ethylene glycol units. This short PEG chain imparts hydrophilicity, which can improve the solubility of the resulting PROTAC molecule. The flexibility of the PEG chain is also a key feature, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex.
-
Mesylate (MS) Group: The methanesulfonate (mesylate) group is an excellent leaving group. This makes the linker highly reactive towards nucleophiles like amines or hydroxyls, enabling its efficient coupling to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
The primary role of this compound is as a synthetic building block that allows for the controlled and efficient assembly of a PROTAC molecule.
Mechanism of Action: How the Linker Influences PROTAC Efficacy
The linker is integral to the PROTAC's mechanism of action, which begins with the formation of the ternary complex and culminates in the degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
The formation of a stable and productive ternary complex is a prerequisite for target ubiquitination. The linker's length and flexibility are paramount in this process.
-
Optimal Spacing: A linker must provide the appropriate distance between the POI and the E3 ligase to allow for favorable protein-protein interactions that stabilize the complex. A short linker like PEG2 may be optimal for protein pairs that require close proximity. A linker that is too short can cause steric clashes, preventing complex formation, while a linker that is too long might result in a non-productive complex where ubiquitin cannot be efficiently transferred.
-
Conformational Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to act as a "molecular glue," enabling the two proteins to find an optimal orientation for ubiquitination. However, excessive flexibility can sometimes be detrimental, leading to an entropic penalty upon complex formation.
The linker significantly impacts the drug-like properties of the PROTAC molecule. PROTACs are often large molecules that fall outside of Lipinski's "rule of five," making properties like solubility and permeability critical challenges.
-
Solubility: The ethylene glycol units in the this compound linker are hydrophilic. Incorporating a PEG linker is a common strategy to improve the aqueous solubility of a PROTAC, which is often a major hurdle in development.
-
Cell Permeability: While increasing hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the introduction of a PEG linker can shield parts of the molecule, potentially improving overall cell permeability compared to more rigid or purely aliphatic linkers.
-
Metabolic Stability: PEG linkers may be susceptible to metabolism in vivo, which can be a disadvantage compared to more stable alkyl-based linkers. The metabolic stability of a PROTAC is a complex property that cannot be easily predicted from its individual components.
Caption: Logical relationship of linker properties to PROTAC performance.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximal level of degradation (Dmax). The choice of linker length can dramatically impact these parameters. The optimal linker is highly dependent on the specific POI and E3 ligase pair. Below is a summary of illustrative data showing how PEG linker length can influence degradation potency for a Bromodomain-containing protein 4 (BRD4) degrader.
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG, 2 units | BRD4 | HeLa | ~5 | >90 | |
| PEG, 3 units | BRD4 | 22Rv1 | 3.2 | >95 | N/A |
| PEG, 4 units | BRD4 | HeLa | ~1 | >95 | |
| PEG, 5 units | BRD4 | 22Rv1 | 0.8 | >95 | N/A |
Note: Data is synthesized from multiple sources for illustrative purposes. Direct head-to-head comparisons should be performed under identical experimental conditions.
Experimental Methodologies
This section provides representative protocols for the synthesis and evaluation of a PROTAC utilizing a Benzyl-PEG-MS type linker.
This protocol describes a two-step synthesis where the this compound linker is first coupled to an amine-containing E3 ligase ligand, followed by coupling to the POI ligand.
Caption: Representative workflow for PROTAC synthesis.
Protocol:
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight under an inert atmosphere (e.g., Nitrogen).
-
Monitor progress by LC-MS. Upon completion, purify the E3 ligase-linker conjugate, typically by preparative HPLC.
-
-
Coupling to POI Ligand:
-
This step assumes the POI ligand has a carboxylic acid for coupling and the Benzyl group on the linker has been converted to a reactive amine.
-
Dissolve the POI ligand (1.0 eq), the purified E3 ligase-linker conjugate (1.0 eq), and an amide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
This is the most common method to confirm and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software to determine the percentage of protein remaining relative to the vehicle control.
-
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the binary and ternary complexes, and to determine cooperativity (α).
Protocol:
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., CM5) via amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the PROTAC mixed with the POI over a blank flow cell to determine the KD of the PROTAC for the POI.
-
-
Ternary Complex Formation Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the POI and inject varying concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex. Fit the data to determine the kinetic parameters.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated by comparing the binding affinity of the PROTAC to one protein in the absence versus the presence of the other protein. An α value > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
-
Conclusion
The this compound linker is a versatile and valuable tool in the rational design and synthesis of PROTACs. Its short, hydrophilic PEG spacer can confer favorable physicochemical properties such as increased solubility, while providing the necessary flexibility to facilitate the formation of a productive ternary complex. The terminal mesylate group ensures efficient coupling during synthesis. Understanding the multifaceted role of the linker—from its influence on ternary complex geometry to its impact on overall drug-like properties—is essential for researchers aiming to optimize PROTAC efficacy and develop novel protein-degrading therapeutics. Systematic evaluation of linker length and composition remains a cornerstone of successful PROTAC design.
References
In-Depth Technical Guide: Benzyl-PEG2-MS (CAS Number 150272-33-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-MS, with the CAS number 150272-33-6, is a heterobifunctional crosslinker commonly utilized in the burgeoning field of targeted protein degradation. Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker offers a balance of flexibility and defined length, with the PEG component enhancing solubility and the benzyl group providing a stable protecting group for a hydroxyl functionality. The methanesulfonyl (mesyl) group serves as a good leaving group, facilitating nucleophilic substitution reactions for the covalent attachment to a ligand for either the target protein or the E3 ligase.
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that there are some discrepancies in the reported physical state of the compound, with some suppliers describing it as a liquid and others as a solid. Further empirical characterization is recommended upon receipt of the material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 150272-33-6 | |
| Molecular Formula | C₁₂H₁₈O₅S | |
| Molecular Weight | 274.34 g/mol | |
| IUPAC Name | 2-[2-(benzyloxy)ethoxy]ethyl methanesulfonate | |
| Synonyms | Benzyl-PEG2-Mesylate, 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate | N/A |
| Physical Form | Liquid / Solid | |
| Purity | ≥97% (typical) | |
| Storage Temperature | 2-8°C (sealed in dry conditions) |
Synthesis
3.1. General Synthetic Scheme
A plausible synthetic pathway for this compound is outlined below. This involves the mesylation of the terminal hydroxyl group of diethylene glycol monobenzyl ether.
Caption: Plausible synthetic route for this compound.
3.2. Postulated Experimental Protocol
-
Dissolution: Dissolve diethylene glycol monobenzyl ether (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine, to the solution and cool to 0°C in an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in PROTAC Synthesis
This compound is a versatile linker for the synthesis of PROTACs. The mesylate group acts as an effective leaving group for nucleophilic substitution by an amine or thiol on a warhead (ligand for the protein of interest) or an E3 ligase ligand.
4.1. General PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound. This example depicts the reaction of the linker with an amine-containing ligand.
Caption: General workflow for PROTAC synthesis.
4.2. Representative Experimental Protocol for Linker Conjugation
-
Reaction Setup: In a vial, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere until the reaction is complete, as monitored by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative high-performance liquid chromatography (HPLC).
Mechanism of Action of PROTACs
PROTACs synthesized using linkers like this compound function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its defined length, PEG composition for improved solubility, and reactive mesylate group make it a versatile building block. While detailed public data on its specific applications and physicochemical properties are somewhat limited, the general principles of its synthesis and use in PROTAC construction are well-established. Researchers are encouraged to perform thorough characterization of the material upon acquisition and to optimize reaction conditions for their specific target and E3 ligase ligands to achieve maximal efficacy in their protein degradation studies.
References
The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies, particularly those involving Proteolysis Targeting Chimeras (PROTACs), lies the linker element. This guide provides an in-depth technical exploration of the critical role polyethylene glycol (PEG) linkers play in the design and efficacy of these novel therapeutics. We will delve into the structural and functional significance of PEG linkers, their impact on the physicochemical properties of degraders, and provide detailed experimental protocols for their characterization.
Introduction to Targeted Protein Degradation and the Role of Linkers
TPD is a powerful strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this approach.[1] They are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's overall success. Its length, composition, rigidity, and attachment points profoundly influence the stability and productivity of the ternary complex, as well as the degrader's physicochemical properties, such as solubility and cell permeability.
PEG Linkers: Structure and Intrinsic Properties
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units (-O-CH2-CH2-). Their prevalence in PROTAC design stems from a unique combination of desirable properties:
-
Hydrophilicity: The ether oxygens in the PEG chain impart significant hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is a crucial factor for improving bioavailability and ensuring compatibility with physiological environments.
-
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides considerable flexibility. This allows the PROTAC to adopt various conformations, which can be advantageous for optimizing the orientation of the POI and E3 ligase to form a productive ternary complex.
-
Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.
-
Tunability: The length of the PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the two ligands. This tunability is essential for fine-tuning the degradation efficiency for a specific target.
The Impact of PEG Linkers on PROTAC Performance
The incorporation of a PEG linker significantly influences several key parameters that dictate the overall efficacy of a PROTAC.
Solubility and Permeability
A major challenge in PROTAC development is their large molecular weight and often poor solubility, which can hinder their absorption and cell permeability. PEG linkers can help mitigate these issues by increasing the overall hydrophilicity of the molecule. However, an excessively long and flexible PEG linker can also increase the polar surface area and molecular weight to a point where cell permeability is negatively impacted. Therefore, a balance must be struck to optimize both solubility and the ability to cross the cell membrane.
Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical factor in determining the stability and productivity of the ternary complex. A linker that is too short may lead to steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or the increased conformational flexibility leads to an entropic penalty upon binding.
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. Systematic studies involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths are crucial for identifying the optimal degrader.
Quantitative Data on PEG Linker Performance
The following tables summarize representative data from various studies, illustrating the impact of PEG linker length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BRD4 | VHL | 55 | 85 | |
| PEG4 | BRD4 | VHL | 20 | 95 | |
| PEG5 | BRD4 | VHL | 15 | >98 | |
| PEG6 | BRD4 | VHL | 30 | 92 | |
| Alkyl/Ether (7 atoms) | TBK1 | VHL | No degradation | - | |
| Alkyl/Ether (12 atoms) | TBK1 | VHL | Submicromolar | - | |
| Alkyl/Ether (21 atoms) | TBK1 | VHL | 3 | 96 | |
| Alkyl/Ether (29 atoms) | TBK1 | VHL | 292 | 76 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
| Linker Type | Physicochemical Property | Value | Reference |
| VHL-based PROTACs | Predicted Caco-2 Permeability (log cm/s) | -5.7 to -5.3 | |
| CRBN-based PROTACs | Predicted Caco-2 Permeability (log cm/s) | -5.7 to -5.3 | |
| ARV-110 (PROTAC) | Topological Polar Surface Area (TPSA) (Ų) | 182.86 | |
| ARV-471 (PROTAC) | Topological Polar Surface Area (TPSA) (Ų) | 96.43 |
Experimental Protocols
A robust experimental workflow is essential for the systematic evaluation and comparison of different PROTAC linkers.
Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.
-
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 4% lecithin in dodecane)
-
Phosphate-buffered saline (PBS)
-
Test compound and control compounds
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
-
-
Protocol:
-
Prepare a 4% lecithin in dodecane solution.
-
Add 5 µL of the lecithin solution to the membrane of each well of the donor plate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare test compound solutions in PBS (typically with a small percentage of DMSO to aid solubility).
-
Add 200 µL of the test compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.
-
Incubate at room temperature for a defined period (e.g., 5-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
2. Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that provides a more biologically relevant measure of intestinal permeability, as it accounts for both passive diffusion and active transport mechanisms.
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Ringers buffer or Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds
-
LC-MS/MS for quantification
-
-
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed buffer.
-
To measure apical to basolateral (A to B) permeability, add the test compound solution to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical (B to A) permeability, add the test compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver compartment.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B to A / Papp A to B).
-
Protein Degradation Assay (Western Blot)
Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates, providing a direct measure of PROTAC-induced degradation.
-
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control protein (e.g., actin or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Reaction buffer
-
PROTAC compound
-
SDS-PAGE and Western blot reagents (as described above)
-
Antibody against ubiquitin
-
-
Protocol:
-
Combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin in a reaction buffer.
-
Add the PROTAC compound at various concentrations or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight ubiquitinated species.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Development.
Conclusion
PEG linkers are a cornerstone of modern targeted protein degradation research, offering a versatile and effective means to connect the targeting and E3 ligase-recruiting elements of a PROTAC. Their inherent properties of hydrophilicity, flexibility, and biocompatibility can be leveraged to overcome common challenges in degrader development, such as poor solubility and permeability. However, the length and composition of the PEG linker must be carefully optimized for each specific biological target to achieve maximal degradation efficacy. The systematic application of the experimental protocols outlined in this guide will enable researchers to rationally design and characterize novel PEGylated degraders with enhanced therapeutic potential. The continued exploration of linkerology, including the strategic use of PEG linkers, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.
References
Benzyl-PEG2-MS molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG2-MS, a bifunctional linker commonly employed in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₅S | [1][][3] |
| Molecular Weight | 274.33 g/mol | [1][] |
| CAS Number | 150272-33-6 | |
| Appearance | Transparent Liquid | |
| Purity | ≥95% | |
| Storage Conditions | Store at 2-8°C or -20°C for long-term |
Chemical Structure and Functionality
This compound, also known as 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional linker. Its structure consists of three key components:
-
Benzyl Group: A protective group for the hydroxyl functionality. This group can be removed under specific conditions to reveal a reactive hydroxyl group for further conjugation.
-
Diethylene Glycol (PEG2) Spacer: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the molecule and the resulting conjugate in aqueous media. The PEG spacer also provides appropriate spatial separation between the two ends of the linker.
-
Mesylate (Ms) Group: A good leaving group that is reactive towards nucleophiles, such as amines, thiols, or hydroxyls, enabling covalent attachment to a target molecule.
This combination of functionalities makes this compound a versatile tool for covalently linking two different molecular entities.
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Reaction of the Mesylate Group: The mesylate end of the linker is first reacted with a ligand for the target protein or the E3 ligase.
-
Deprotection and Further Conjugation: The benzyl protecting group is then removed, and the exposed hydroxyl group is activated or directly reacted with the second ligand.
The logical workflow for utilizing this compound in the assembly of a PROTAC is depicted in the following diagram.
Experimental Protocol: General Procedure for Conjugation
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Target substrate containing a nucleophilic group (e.g., amine, thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIEA)
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolution: Dissolve the target substrate in the chosen aprotic polar solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base to the reaction mixture.
-
Addition of Linker: Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound serves as a critical component in constructing PROTACs that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The mechanism of action for a PROTAC is illustrated in the diagram below.
References
The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. While the ligands confer target specificity, the linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of bifunctional linkers used in PROTAC design, their classification, impact on therapeutic activity, and the experimental methodologies employed to evaluate their function.
The Multifaceted Role of the PROTAC Linker
The primary role of the linker is to bridge the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This induced proximity is the cornerstone of PROTAC action, enabling the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's characteristics, including its length, chemical composition, rigidity, and the location of its attachment points to the two ligands, profoundly influence the geometry and stability of this ternary complex.
An optimally designed linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation. Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficacy. Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule, such as its solubility, cell permeability, and metabolic stability, which are crucial for its overall drug-like properties and in vivo performance.
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their structural characteristics, primarily their flexibility. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific POI and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most prevalent type used in the initial stages of PROTAC development due to their synthetic tractability and their ability to allow the PROTAC molecule to adopt a multitude of conformations, thereby increasing the probability of forming a productive ternary complex.
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point for linker design. They offer a high degree of conformational freedom. However, their hydrophobicity can negatively impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely incorporated to enhance the solubility and permeability of PROTACs. The ether oxygens in the PEG backbone can also participate in hydrogen bonding, potentially contributing to ternary complex stability.
While advantageous for initial screening, the high flexibility of these linkers can lead to an entropic penalty upon binding, which may decrease the stability of the ternary complex.
Rigid Linkers
To overcome the limitations of flexible linkers, more rigid structural motifs are increasingly being incorporated into linker design. These linkers restrict the conformational freedom of the PROTAC, which can pre-organize the molecule for optimal binding and reduce the entropic penalty associated with ternary complex formation.
-
Heterocyclic Scaffolds: Saturated heterocycles such as piperazine and piperidine are frequently used to introduce rigidity into the linker.
-
Alkynes and Triazoles: The incorporation of alkynes and the formation of triazoles via "click chemistry" are popular strategies for creating more rigid linkers. The triazole ring is also metabolically stable.
"Smart" or Functional Linkers
Recent innovations have led to the development of "smart" linkers that confer additional functionalities to the PROTAC molecule, allowing for spatiotemporal control over its activity.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can undergo a conformational change between cis and trans isomers upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled activation of the PROTAC.
Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights
The optimization of PROTAC linkers is an empirical process that involves the systematic variation of linker length and composition, followed by the evaluation of their impact on protein degradation. The following tables summarize key quantitative data from various studies, illustrating the effect of linker modifications on PROTAC potency (DC50) and maximal degradation (Dmax).
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor-α | VHL | PEG | 12 | ~500 | ~60 | |
| Estrogen Receptor-α | VHL | PEG | 16 | ~250 | ~80 | |
| Estrogen Receptor-α | VHL | PEG | 20 | >1000 | ~40 | |
| Estrogen Receptor-α | VHL | PEG | 24 | >1000 | ~20 | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| SOS1 | CRBN | Methylene units | 3 | - | - | |
| SOS1 | CRBN | Methylene units | 5 | Strongest activity | Complete degradation | |
| SOS1 | CRBN | Methylene units | 9 | - | - | |
| BRD4 | CRBN | PEG | - | - | - | |
| C2-dBET57 | CRBN | PEG | - | - | UbMax at 0.3 µM | |
| C4-dBET1 | CRBN | PEG | - | - | UbMax at 1.0 µM | |
| C8-BET6 | CRBN | PEG | - | - | UbMax at 0.03 µM |
Table 1: Impact of Linker Length on PROTAC Efficacy. This table illustrates that an optimal linker length exists for achieving maximal degradation, and this optimum is target- and system-dependent. For instance, a 16-atom PEG linker was optimal for ERα degradation, while a 21-atom alkyl/ether linker was most effective for TBK1.
| PROTAC Target | E3 Ligase | Linker Composition | Degradation Efficacy | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN | VHL | Three PEG units | Weak degradation | |
| EGFR/HER2 | - | Lapatinib-based | Degraded both EGFR and HER2 | |
| EGFR | - | Lapatinib-based + 1 ethylene glycol unit | Selective EGFR degradation |
Table 2: Impact of Linker Composition on PROTAC Efficacy and Selectivity. This table highlights how the chemical nature of the linker can significantly affect degradation potency and even introduce target selectivity. Replacing an alkyl chain with PEG units diminished CRBN degradation, while a minor modification to a lapatinib-based PROTAC linker altered its selectivity profile.
| Property | Ro5/Veber | bRo5 | PROTAC |
| HBD | 5 | 6 | 2 unsatisfied |
| HBA | 10 | 15 | 15 |
| RB | 10 | - | - |
Table 3: Upper Limits of Physicochemical Properties for Oral Absorption. This table compares the physicochemical property limits for oral absorption between traditional "Rule of Five" (Ro5) and "beyond Rule of Five" (bRo5) compounds with those suggested for PROTACs, highlighting the unique challenges in designing orally bioavailable degraders.
Experimental Protocols for Evaluating Bifunctional Linkers
A robust and multifaceted experimental approach is essential for characterizing the impact of the linker on PROTAC function. This involves a combination of biochemical, biophysical, and cell-based assays.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Western blot experimental workflow.
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
The Strategic Application of Benzyl-PEG2-MS in Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide focuses on the role and application of the Benzyl-PEG2-MS linker in the development of novel PROTACs. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and present a comprehensive overview of the key experimental procedures required to evaluate the performance of this compound-based PROTACs. This guide aims to equip researchers with the necessary knowledge to effectively utilize this versatile linker in their drug discovery endeavors.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein, offering a more profound and sustained biological effect.[4]
The linker connecting the two ligands is a critical determinant of a PROTAC's success. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability. The this compound linker, featuring a short, flexible di-ethylene glycol chain with a terminal mesylate (MS) group, offers a versatile building block for PROTAC synthesis.
Physicochemical Properties of the this compound Linker
The this compound linker possesses a unique combination of properties that make it an attractive choice for PROTAC development.
| Property | Description |
| Molecular Weight | 274.33 g/mol |
| Formula | C12H18O5S |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG component enhances aqueous solubility compared to purely alkyl linkers. |
| Reactivity | The terminal mesylate group is a good leaving group, making it highly reactive towards nucleophiles, particularly primary and secondary amines. |
| Flexibility | The di-ethylene glycol chain provides rotational freedom, allowing for optimal orientation of the two ligands for ternary complex formation. |
| Hydrophilicity | The ether oxygens in the PEG chain contribute to the overall hydrophilicity of the PROTAC, which can improve solubility and cell permeability. |
PROTAC Synthesis Utilizing the this compound Linker
The synthesis of a PROTAC using the this compound linker typically involves a nucleophilic substitution reaction where the mesylate group is displaced by an amine on either the target protein ligand or the E3 ligase ligand.
General Synthesis Protocol: Coupling of this compound to an Amine-Containing Ligand
This protocol describes a general procedure for the coupling of this compound to a ligand (either for the protein of interest or the E3 ligase) that contains a primary or secondary amine.
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent like ethyl acetate.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.
-
The resulting conjugate, now bearing a terminal benzyl-protected PEG chain, can be deprotected (if necessary) and coupled to the second ligand using appropriate conjugation chemistry (e.g., amide bond formation if the second ligand has a carboxylic acid).
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Name (Target) | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| Representative PROTAC A (BRD4) | Pomalidomide (CRBN) | Short PEG | HeLa | ~50 | >90 |
| Representative PROTAC B (BTK) | Pomalidomide (CRBN) | Short PEG | Ramos | ~10 | >85 |
| Representative PROTAC C (ERRα) | VHL Ligand | Short PEG | Breast Cancer Cells | ~100 | ~86 |
| Representative PROTAC D (FLT3) | VHL Ligand | Short PEG | MV-4-11 | ~5 | >95 |
Key Experimental Protocols for PROTAC Evaluation
A series of in vitro and cellular assays are essential to characterize the activity of a newly synthesized PROTAC.
Western Blotting for Determination of DC50 and Dmax
This is the most common method to quantify the degradation of the target protein.
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assays
These assays determine the cytotoxic effect of the PROTAC on the cells.
5.2.1. MTT Assay
Materials:
-
Cells in a 96-well plate
-
PROTAC stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
5.2.2. CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells in an opaque-walled 96-well plate
-
PROTAC stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC as described for the MTT assay.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC is functioning by bringing the target protein and the E3 ligase together.
5.3.1. Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chip
-
Purified E3 ligase, target protein, and PROTAC
-
SPR running buffer
-
Immobilization reagents
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binding Analysis: Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the chip surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Cooperativity can be calculated by comparing the binding of the PROTAC to the E3 ligase in the presence and absence of the target protein.
5.3.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Materials:
-
Tagged E3 ligase and target protein (e.g., His-tagged and GST-tagged)
-
PROTAC
-
AlphaLISA donor and acceptor beads corresponding to the tags
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Assay Setup: In a microplate, mix the tagged E3 ligase, tagged target protein, and a dilution series of the PROTAC.
-
Bead Addition: Add the donor and acceptor beads.
-
Incubation: Incubate in the dark to allow for complex formation and bead proximity.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. A bell-shaped curve is typically observed, where the peak indicates optimal ternary complex formation.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Conclusion
The this compound linker is a valuable tool in the design and synthesis of novel PROTACs. Its defined length, flexibility, and reactive mesylate group facilitate the construction of PROTACs with favorable physicochemical properties. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound-based PROTACs, from initial synthesis to the determination of their degradation efficacy and mechanism of action. While the optimal linker is always target-dependent, the principles and methodologies outlined herein will empower researchers to rationally design and advance the next generation of targeted protein degraders.
References
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG2-MS
This technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG2-MS (Benzyl-poly(ethylene glycol)2-mesylate), a valuable bifunctional linker used in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a short-chain polyethylene glycol (PEG) linker featuring a benzyl ether at one terminus and a mesylate group at the other. The benzyl group provides a stable, hydrophobic handle, while the PEG spacer enhances solubility and provides spatial separation. The terminal mesylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, facilitating the conjugation to target proteins or ligands. This guide details the synthetic route from commercially available starting materials to the final purified product, including experimental protocols and characterization methods.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the benzylation of di(ethylene glycol) to yield the intermediate, Benzyl-PEG2-OH. This is followed by the mesylation of the terminal hydroxyl group to afford the final product.
Step 1: Synthesis of Benzyl-PEG2-OH
The initial step involves the mono-benzylation of di(ethylene glycol). This can be achieved via a Williamson ether synthesis, where the sodium salt of di(ethylene glycol) is reacted with benzyl bromide. To favor mono-substitution, a molar excess of the diol is typically used.
Reaction Scheme:
Experimental Protocol: Synthesis of Benzyl-PEG2-OH
-
Preparation: A flame-dried round-bottom flask is charged with a solution of di(ethylene glycol) (3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath, and sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent) is added portion-wise under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Benzylation: The reaction is cooled back to 0 °C, and benzyl bromide (1 equivalent) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of water.
-
Extraction: The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (DCM) (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Benzyl-PEG2-OH.
Step 2: Synthesis of this compound
The terminal hydroxyl group of Benzyl-PEG2-OH is converted to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et3N), to neutralize the HCl generated during the reaction.[1][2][3][4]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of Benzyl-PEG2-OH (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere, triethylamine (1.5 equivalents) is added.[3]
-
Mesylation: The solution is cooled to 0 °C, and methanesulfonyl chloride (1.2 equivalents) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 4 hours or allowed to warm to room temperature and stirred for 2 hours, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Washing: The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the final product is critical to remove any unreacted starting materials, by-products, and excess reagents. A combination of liquid-liquid extraction and column chromatography is generally effective.
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification
-
Column Chromatography: The crude this compound is purified by flash column chromatography on silica gel.
-
Elution: A gradient elution system, typically starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), is used to separate the product from impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a clear oil or solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Appearance of a singlet around 3.0 ppm corresponding to the methyl protons of the mesyl group. Shifts in the protons adjacent to the newly formed mesylate ester. Disappearance of the hydroxyl proton signal. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of a signal for the methyl carbon of the mesyl group. |
| Mass Spectrometry (ESI-MS) | m/z | Observation of the molecular ion peak [M+Na]⁺ corresponding to the calculated molecular weight of this compound (C12H18O5S, MW: 274.33). |
| Purity (HPLC) | Peak Area | >95% purity is typically desired for subsequent applications. |
Table 1: Summary of Analytical Characterization for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression from a readily available starting material through a key intermediate to the final product.
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described two-step synthesis is robust and scalable, and the purification protocol ensures high purity of the final product. The characterization data are essential for verifying the structure and purity, which are critical for its intended use in the development of targeted therapeutics and other advanced applications. This guide serves as a valuable resource for scientists and researchers in the field.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
The Hydrophobicity of Benzyl-PEG2-MS: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Physicochemical Properties and their Implications in Proteolysis Targeting Chimeras (PROTACs)
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The rational design of PROTACs hinges on a deep understanding of their structure-activity relationships, in which the physicochemical properties of their constituent parts—the warhead, the E3 ligase ligand, and the linker—play a pivotal role. This technical guide focuses on a specific and commonly used linker component, Benzyl-PEG2-MS, and provides a comprehensive analysis of its hydrophobicity and the profound implications of this property for PROTAC development.
The hydrophobicity of a PROTAC linker is a critical parameter that influences a multitude of factors including cell permeability, solubility, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4] An optimal balance of hydrophilicity and lipophilicity is essential for achieving favorable pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the hydrophobicity of this compound, methodologies for its assessment, and its functional consequences in the context of PROTACs.
Quantitative Data on the Hydrophobicity of this compound
| Compound/Fragment | Chemical Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) |
| This compound | C12H18O5S | 274.33 | ~1.5 - 2.0 |
| Benzyl Group | C7H7 | 91.14 | ~2.1 |
| PEG2 (Diethylene Glycol) | C4H10O3 | 106.12 | ~ -0.9 |
| Mesylate (MS) Group | CH3SO3 | 95.1 | ~ -1.5 |
Note: cLogP values are estimates and can vary slightly between different prediction algorithms.
The cLogP of this compound suggests a moderate level of hydrophobicity. The presence of the benzyl group significantly contributes to its lipophilic character, while the PEG2 and mesylate moieties introduce hydrophilicity. This amphipathic nature is a key characteristic of many successful PROTAC linkers.
Implications of Hydrophobicity in PROTACs
The hydrophobicity of the linker, such as this compound, has far-reaching implications for the overall performance of a PROTAC molecule:
-
Cellular Permeability: A sufficient degree of lipophilicity is generally required for passive diffusion across the cell membrane. The benzyl group in this compound aids in this process. However, excessive hydrophobicity can lead to poor aqueous solubility and non-specific membrane partitioning.
-
Aqueous Solubility: The hydrophilic PEG2 and mesylate components of this compound enhance its aqueous solubility. This is crucial for formulation, administration, and achieving effective concentrations in the cellular environment.
-
Ternary Complex Formation: The linker's properties, including its hydrophobicity, can influence the conformation and stability of the ternary complex. This, in turn, affects the efficiency of ubiquitination and subsequent target protein degradation.
-
Pharmacokinetics: The overall hydrophobicity of the PROTAC impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Fine-tuning the linker's hydrophobicity is a key strategy for optimizing drug-like properties.
Experimental Protocols for Determining Hydrophobicity
While cLogP provides a useful estimate, experimental determination of hydrophobicity is essential for accurate characterization. The following are standard protocols for measuring the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).
Shake-Flask Method for LogP/LogD Determination
This is the traditional and "gold standard" method for LogP determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD), and the concentration of the compound in each phase is measured after equilibrium is reached.
Methodology:
-
Preparation of Phases:
-
n-Octanol and water (or pH 7.4 phosphate-buffered saline for LogD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
The flask is securely capped and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Analysis:
-
Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
The concentration of this compound in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP (or LogD) is the logarithm (base 10) of P.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, more automated, and less material-intensive method for estimating hydrophobicity.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Methodology:
-
System Setup:
-
An HPLC system equipped with a C18 column and a UV detector is used.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
A series of standard compounds with known LogP values are injected into the HPLC system under isocratic or gradient elution conditions.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
-
Sample Analysis:
-
A solution of this compound is injected into the HPLC system under the same conditions used for the standards.
-
The retention time of this compound is measured.
-
-
Calculation:
-
The retention factor (k') for this compound is calculated.
-
The LogP of this compound is then determined by interpolating its log k' value on the calibration curve.
-
Functional Context: The PROTAC Mechanism of Action
This compound functions as a linker to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation. The general mechanism is illustrated below.
Conclusion
The hydrophobicity of the linker is a critical design parameter in the development of effective and drug-like PROTACs. This compound, with its balanced amphipathic nature, represents a valuable building block for PROTAC synthesis. Its benzyl group contributes to the necessary lipophilicity for cell permeability, while the PEG2 and mesylate moieties provide hydrophilicity for aqueous solubility. A thorough understanding and experimental characterization of hydrophobicity, using methods such as the shake-flask or RP-HPLC techniques, are essential for optimizing the performance of PROTACs. By carefully modulating the hydrophobicity of the linker, researchers can fine-tune the ADME properties of PROTACs and enhance their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for PROTAC® Synthesis using Benzyl-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein.
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide synthetic versatility for optimizing linker length.[1][2]
This document provides a detailed protocol for the synthesis of PROTACs utilizing Benzyl-PEG2-MS, a bifunctional linker featuring a benzyl-protected PEG unit and a methanesulfonyl (mesylate) group. The methanesulfonate serves as an excellent leaving group for nucleophilic substitution by an amine-containing E3 ligase ligand, facilitating a key step in the PROTAC assembly. The benzyl group can provide conformational restriction to the linker, which may be beneficial for optimizing ternary complex formation.[3][4]
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway that lead to the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker typically follows a modular and sequential approach. The following workflow diagram outlines the key steps, from the preparation of the linker to the final PROTAC assembly and purification.
References
Application Note: Utilizing Benzyl-PEG2-MS for Enhanced Cell-Based Assay Performance of Biologics
Introduction
Benzyl-PEG2-MS is a heterobifunctional linker molecule comprising a benzyl group, a short polyethylene glycol (PEG) spacer, and a methanesulfonyl (mesylate) leaving group. This configuration makes it a valuable tool for the covalent modification of biomolecules, a process often referred to as PEGylation. The benzyl group can serve as a stable anchor or protective group, while the PEG spacer enhances solubility and can reduce steric hindrance. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups on biomolecules, such as amines and thiols. In the context of cell-based assays, the strategic PEGylation of biologics like therapeutic antibodies can improve their pharmacokinetic properties, potentially leading to enhanced stability and cellular uptake, thereby providing more reliable and reproducible in vitro data that is more predictive of in vivo efficacy.
This document provides a detailed protocol for the use of this compound to PEGylate a hypothetical therapeutic monoclonal antibody (mAb-X) and subsequently evaluate its efficacy in a cell-based assay.
Hypothetical Application: PEGylation of mAb-X for Improved Inhibition of the "GrowthFactor-Receptor-Y" Signaling Pathway
For the purpose of this application note, we will consider a scenario where a therapeutic antibody, mAb-X, is designed to bind to a cell surface receptor, "Receptor-Y," and inhibit its downstream signaling pathway, which is known to promote cell proliferation. By PEGylating mAb-X with this compound, we aim to investigate whether the modification improves its inhibitory activity in a cell-based proliferation assay.
Experimental Protocols
1. Protocol for Conjugation of this compound to mAb-X
This protocol outlines the steps for the covalent attachment of the Benzyl-PEG2 moiety to the therapeutic antibody mAb-X. The reaction proceeds via nucleophilic attack of primary amines (e.g., from lysine residues) on the antibody with the mesylate group of this compound.
Materials:
-
mAb-X in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
PD-10 desalting columns
-
BCA Protein Assay Kit
-
SDS-PAGE apparatus and reagents
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Prepare a solution of mAb-X at a concentration of 5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the mAb-X solution.
-
Slowly add a 20-fold molar excess of the this compound solution to the mAb-X solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Purification of PEGylated Antibody (Bz-PEG2-mAb-X):
-
Equilibrate a PD-10 desalting column with sterile PBS (pH 7.4) according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein with PBS and collect the fractions.
-
Identify the protein-containing fractions using a BCA protein assay.
-
-
Characterization of Bz-PEG2-mAb-X:
-
Confirm the successful conjugation and assess the purity of the PEGylated antibody using SDS-PAGE. An increase in the molecular weight should be observed for the modified antibody compared to the native antibody.
-
Determine the degree of PEGylation using MALDI-TOF mass spectrometry.
-
2. Protocol for Cell-Based Proliferation Assay
This protocol describes a cell-based assay to evaluate and compare the inhibitory effects of native mAb-X and the PEGylated Bz-PEG2-mAb-X on the proliferation of a target cell line that expresses "Receptor-Y."
Materials:
-
Target cell line (e.g., a cancer cell line overexpressing "Receptor-Y")
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Growth Factor (the ligand for "Receptor-Y")
-
Native mAb-X and Bz-PEG2-mAb-X
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Treatment:
-
Prepare serial dilutions of both native mAb-X and Bz-PEG2-mAb-X in serum-free medium.
-
After 24 hours of incubation, remove the culture medium from the wells.
-
Add 50 µL of the diluted antibodies to the respective wells. Include a no-antibody control.
-
Incubate for 1 hour at 37°C.
-
-
Growth Factor Stimulation:
-
Prepare a solution of the Growth Factor in serum-free medium at a concentration that induces sub-maximal proliferation (to be determined empirically, e.g., EC80).
-
Add 50 µL of the Growth Factor solution to all wells except for the negative control (no stimulation).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the control wells (cells stimulated with Growth Factor in the absence of antibody).
-
Plot the normalized luminescence values against the antibody concentration.
-
Calculate the IC50 values for both native mAb-X and Bz-PEG2-mAb-X using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
Table 1: Comparison of Inhibitory Activity of Native mAb-X and Bz-PEG2-mAb-X
| Antibody | IC50 (nM) | 95% Confidence Interval (nM) |
| Native mAb-X | 15.2 | 12.5 - 18.4 |
| Bz-PEG2-mAb-X | 8.7 | 7.1 - 10.6 |
The hypothetical data in Table 1 suggests that the PEGylated antibody (Bz-PEG2-mAb-X) exhibits a lower IC50 value, indicating a higher potency in inhibiting cell proliferation compared to the native antibody.
Visualizations
Caption: Conjugation of this compound to mAb-X.
Caption: Hypothetical Signaling Pathway of Receptor-Y.
Caption: Workflow for the Cell-Based Proliferation Assay.
Application Notes and Protocols for Benzyl-PEG2-MS in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-MS is a functionalized polyethylene glycol (PEG) linker utilized in the synthesis of targeted therapeutics in oncology research, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), such as those driving cancer progression. The this compound linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The benzyl group can provide a degree of conformational restriction, while the mesylate (MS) group serves as a reactive handle for conjugation to a suitable functional group on either the target protein ligand or the E3 ligase ligand. While specific quantitative data for PROTACs constructed with the this compound linker is not extensively available in the public domain, this document provides representative applications, protocols, and data for similar PEGylated PROTACs in oncology research, focusing on the degradation of key oncogenic proteins such as the Epidermal Growth Factor Receptor (EGFR) and Bromodomain-containing protein 4 (BRD4).
Key Applications in Oncology Research
The primary application of this compound in oncology is as a linker in the construction of PROTACs to target and degrade oncoproteins that are otherwise difficult to inhibit with traditional small molecules.
-
Targeting "Undruggable" Proteins: PROTACs offer a mechanism to eliminate proteins regardless of their enzymatic function, opening up possibilities to target scaffolding proteins, transcription factors, and other traditionally "undruggable" targets.
-
Overcoming Drug Resistance: By inducing the degradation of the target protein, PROTACs can overcome resistance mechanisms associated with inhibitor-based therapies, such as mutations in the drug-binding site.
-
Enhanced Selectivity: The design of PROTACs allows for the potential to achieve greater selectivity for a specific target protein over other closely related proteins.
Quantitative Data: Representative Performance of PEGylated PROTACs
The following tables summarize representative quantitative data for the in vitro efficacy of PROTACs with PEG-based linkers targeting key oncogenes. It is important to note that the linker length and composition are critical determinants of PROTAC efficacy, and the data below should be considered as illustrative examples.
Table 1: In Vitro Degradation Efficacy of a Representative EGFR-Targeting PROTAC
| Cell Line | Target Protein | Linker Type (Representative) | DC50 (nM) | Dmax (%) | Reference |
| HCC827 (NSCLC) | EGFR (del19) | PEG-based | 5.0 | >90 | [1] |
| H3255 (NSCLC) | EGFR (L858R) | PEG-based | 3.3 | >90 | [1] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage.
Table 2: In Vitro Anti-proliferative Activity of a Representative EGFR-Targeting PROTAC
| Cell Line | Target Protein | Linker Type (Representative) | IC50 (nM) | Reference |
| HCC827 (NSCLC) | EGFR (del19) | PEG-based | 180 | [1] |
| H3255 (NSCLC) | EGFR (L858R) | PEG-based | 220 | [1] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vitro Degradation Efficacy of a Representative BRD4-Targeting PROTAC
| Cell Line | Target Protein | Linker Type (Representative) | DC50 (nM) | Dmax (%) | Reference |
| HeLa | BRD4 | PEG, 4 ethylene glycol units | ~1 | >95 | [2] |
| KBM7 | BRD4 | Not specified | Potent degradation observed | Not specified |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a PROTAC utilizing a this compound linker. These protocols are generalized and will require optimization based on the specific ligands being used.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step process for synthesizing a PROTAC where the this compound linker is first conjugated to an amine-containing E3 ligase ligand, followed by coupling to a protein of interest (POI) ligand bearing a nucleophilic group (e.g., a phenol or thiol).
Step 1: Conjugation of this compound to an E3 Ligase Ligand
-
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
-
Step 2: Coupling of E3 Ligase Ligand-Linker Conjugate to the POI Ligand
-
Materials:
-
E3 ligase ligand-PEG2-Benzyl conjugate from Step 1
-
POI ligand with a nucleophilic group (e.g., phenol or thiol)
-
Anhydrous DMF
-
Potassium carbonate (K₂CO₃) or a similar base
-
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) and the E3 ligase ligand-PEG2-Benzyl conjugate (1.2 eq) in anhydrous DMF (0.1 M).
-
Add K₂CO₃ (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
-
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cancer cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCC827 for EGFR or HeLa for BRD4) in a suitable multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR or anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the general mechanism of action for PROTACs and a representative signaling pathway that can be targeted in oncology research.
References
Step-by-Step Guide to the Conjugation of Benzyl-PEG2-MS for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.[4] Benzyl-PEG2-MS is a short, flexible PEG linker featuring a terminal mesylate (MS) group, which is an excellent leaving group for nucleophilic substitution reactions. This makes it a versatile building block for the synthesis of PROTACs.
These application notes provide a detailed guide to the conjugation of this compound with nucleophilic functional groups, such as primary amines and thiols, which are commonly present on POI or E3 ligase ligands.
PROTAC Synthesis and Mechanism of Action
The general workflow for the synthesis and evaluation of a PROTAC utilizing a this compound linker is a multi-step process that begins with the conjugation of the linker to one of the ligands, followed by coupling to the second ligand, and finally, biological evaluation of the resulting PROTAC.
The synthesized PROTAC then acts as a molecular bridge to induce the degradation of the target protein.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of this compound to primary amines and thiols. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the nucleophilic substitution of the mesylate group by a primary amine, a common functional group on E3 ligase ligands.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C under a nitrogen atmosphere overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine (2 times), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Conjugation of this compound to a Thiol
This protocol details the reaction of this compound with a thiol (sulfhydryl) group, often found in cysteine residues of peptides or on specifically designed small molecule ligands.
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous DMF or a suitable aprotic solvent
-
A non-nucleophilic base (e.g., DIPEA or Potassium Carbonate)
-
Deionized water
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution to deprotonate the thiol.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the thiol solution.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the conjugate by flash column chromatography or preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of molecules conjugated with this compound.
Table 1: Representative Reaction Conditions and Yields for this compound Conjugation
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Molar Excess of this compound | Typical Yield (%) |
| Primary Amine | DIPEA | DMF | 60 | 12-16 | 1.1 - 1.5 | 70-85 |
| Thiol | K₂CO₃ | DMF | 25 (Room Temp) | 4-8 | 1.2 - 2.0 | 65-80 |
Table 2: Characterization of this compound Conjugates
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the benzyl group, the PEG linker, and the conjugated molecule. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbons of the entire conjugate molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass should match the calculated mass of the conjugate. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (>95%). |
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its terminal mesylate group allows for efficient conjugation with common nucleophilic functional groups found on target protein and E3 ligase ligands. The protocols and data presented in these application notes serve as a guide for researchers in the field of targeted protein degradation to facilitate the rational design and synthesis of novel PROTACs. It is important to note that reaction conditions may require optimization depending on the specific properties of the ligands being used.
References
Application Notes and Protocols for Benzyl-PEG2-MS in Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biologics. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, enhanced stability, and improved solubility. Benzyl-PEG2-MS is a heterobifunctional linker designed for the precise and efficient conjugation of a PEG moiety to a protein of interest. This linker features a benzyl-protected hydroxyl group at one terminus and a methanesulfonyl (mesylate) group at the other. The mesylate is a highly reactive leaving group that readily reacts with nucleophilic residues on a protein, primarily the ε-amino groups of lysine residues and the α-amino group of the N-terminus, to form stable secondary amine linkages.
The this compound linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the this compound linker can be used to covalently attach a small molecule ligand that binds to the protein of interest. The benzyl protecting group can then be removed to reveal a hydroxyl group, which can be further functionalized for conjugation to an E3 ligase ligand.
These application notes provide detailed protocols for the use of this compound in protein conjugation, methods for the characterization of the resulting conjugate, and data on the impact of PEGylation on protein stability.
Data Presentation
Table 1: Impact of PEGylation on Protein Thermal Stability
The following table summarizes the change in the midpoint of thermal unfolding (Tm) for various proteins upon PEGylation, demonstrating the general stabilizing effect of this modification.
| Protein | PEG Moiety | Change in Tm (°C) | Reference |
| Alpha-1 Antitrypsin | Linear PEGMA (30 kDa) | +0.1 | [1] |
| Alpha-1 Antitrypsin | Linear PEGMA (40 kDa) | +0.6 | [1] |
| Alpha-1 Antitrypsin | 2-armed PEGMA (40 kDa) | +0.9 | [1] |
| Lysozyme | NHS-PEG (20 kDa) | +20 | [2] |
| Lysozyme | - | -1.7 | [3] |
Table 2: Enhancement of Proteolytic Stability by PEGylation
PEGylation can protect proteins from degradation by proteases. This table provides a qualitative summary of the enhanced proteolytic resistance observed in PEGylated proteins.
| Protein | Protease | Observation | Reference |
| Alpha-1 Antitrypsin | Matrix Metalloproteinase-13 (MMP-13) | Significantly increased resistance to proteolysis, with 2-armed 40 kDa PEG offering the highest protection. | |
| General Peptides | Cell-secreted proteases | N-terminal modification (mimicking PEGylation) significantly reduced degradation. | |
| Various Proteins | General Proteases | PEGylation provides a steric shield that hinders protease access to cleavage sites. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein of Interest
This protocol describes the general procedure for the covalent attachment of this compound to a protein via its primary amine groups.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis or Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A 5 to 20-fold molar excess of the linker over the protein is a typical starting point, but the optimal ratio should be determined empirically.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) at 4°C for 24-48 hours with multiple buffer changes.
-
Alternatively, purify the conjugate using size-exclusion chromatography (SEC). The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
-
Characterization: Analyze the purified conjugate as described in Protocol 2.
Protocol 2: Characterization of the Protein-PEG Conjugate
This protocol outlines the key analytical techniques to confirm successful conjugation and characterize the product.
Methods:
-
SDS-PAGE Analysis:
-
Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein.
-
Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, appearing as a higher band or a smear (due to heterogeneity in the number of attached PEG molecules).
-
-
Size-Exclusion Chromatography (SEC):
-
Analyze the purified conjugate by SEC.
-
The PEGylated protein will have a shorter retention time compared to the unconjugated protein, confirming an increase in hydrodynamic radius. This method can also be used to assess the purity of the conjugate.
-
-
Mass Spectrometry (MS):
-
Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate.
-
This will confirm the covalent attachment of the PEG linker and can provide information on the degree of PEGylation (the number of PEG molecules per protein).
-
-
Peptide Mapping (for site of conjugation):
-
Digest the conjugate with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS to identify the specific amino acid residues that have been modified with the PEG linker.
-
Mandatory Visualizations
Caption: General workflow for protein and peptide PEGylation.
Caption: The canonical Wnt signaling pathway.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Experimental Design Using Benzyl-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for systematic variation of linker length. Benzyl-PEG2-MS is a short-chain PEG linker featuring a methanesulfonyl (mesylate) group, which acts as a good leaving group for facile conjugation to nucleophiles, such as amines or thiols, present on the target protein or E3 ligase ligand.
PROTAC Mechanism of Action and Experimental Workflow
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, initiating a cascade of events that culminates in the degradation of the target protein. This process can be systematically evaluated through a series of key experiments.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Key stages in the experimental evaluation of a novel PROTAC.
Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers
The length and composition of the PEG linker are critical for optimizing PROTAC performance. Systematic variation of the PEG chain length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Target | E3 Ligase | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | Cereblon | PEG | 4 | Mino | <10 | ~90 | |
| BTK | Cereblon | PEG | 8 | Mino | <10 | ~90 | |
| BTK | Cereblon | PEG | 12 | Mino | >100 | <50 | |
| ERα | VHL | PEG | 12 | Breast Cancer Cells | Less Potent | - | |
| ERα | VHL | PEG | 16 | Breast Cancer Cells | More Potent | - | |
| TBK1 | VHL | PEG/Alkyl | <12 | - | No degradation | - | |
| TBK1 | VHL | PEG/Alkyl | 21 | - | 3 | 96 | |
| BRD4 | Cereblon | PEG | 1-2 units | H661 | >5000 | - | |
| BRD4 | Cereblon | PEG | 4-5 units | H661 | <500 | - |
Signaling Pathway Example: PROTAC-mediated Degradation of BCR-ABL
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein. PROTACs can be designed to target BCR-ABL for degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: PROTAC-mediated degradation of BCR-ABL inhibits downstream signaling.
Experimental Protocols
PROTAC Synthesis using this compound
This protocol is adapted from a general procedure for synthesizing PROTACs with PEG linkers and is suitable for coupling this compound to an amine-containing ligand (either for the POI or E3 ligase).
Materials:
-
Amine-containing ligand (for POI or E3 ligase)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel and stirring apparatus
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
In a dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product by ¹H NMR and high-resolution mass spectrometry.
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cultured cells expressing the target protein and E3 ligase
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC or vehicle control for 4-6 hours.
-
Lyse the cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting, probing for the target protein and the E3 ligase.
-
An increased amount of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.
-
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cultured cells
-
PROTAC stock solution
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay and Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for a short period. Read the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Quantitative Proteomics for Selectivity Profiling
This protocol provides an overview of using mass spectrometry-based proteomics to assess the selectivity of a PROTAC across the entire proteome.
Materials:
-
Cultured cells
-
PROTAC and vehicle control
-
Reagents for cell lysis and protein digestion (e.g., urea, DTT, iodoacetamide, trypsin)
-
Tandem Mass Tags (TMT) or similar isobaric labeling reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
(Optional) Label the peptides with TMT reagents to allow for the comparison of multiple samples in a single LC-MS/MS run.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against a protein database to identify and quantify proteins.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated upon PROTAC treatment. The ideal PROTAC will show high selectivity for the intended target with minimal off-target degradation.
-
Conclusion
The experimental design for PROTACs using linkers such as this compound requires a systematic and multi-faceted approach. By following the detailed protocols outlined in these application notes, researchers can effectively synthesize, characterize, and validate the efficacy and selectivity of novel PROTAC molecules. The careful optimization of the linker, coupled with rigorous cellular and biochemical assays, is paramount to the development of potent and specific protein degraders for therapeutic and research applications.
References
Application Notes and Protocols: Benzyl-PEG2-MS Linker for von Hippel-Lindau (VHL) E3 Ligase-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The Benzyl-PEG2-MS linker is a polyethylene glycol (PEG)-based linker that can be incorporated into the synthesis of PROTACs. Its structure, featuring a benzyl group for potential aromatic interactions and a flexible PEG2 chain, offers a balance of rigidity and flexibility that can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination and subsequent degradation of the target protein. These application notes provide an overview of the utility of the this compound linker in the design of VHL-based PROTACs, along with detailed protocols for their synthesis and evaluation.
Data Presentation: Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide illustrative data on how linker composition can impact these parameters. While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the tables below offer a comparative view based on common linker types.
Table 1: Illustrative Impact of Linker Composition on In Vitro Degradation Efficiency
| PROTAC System | Linker Type & Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A | This compound | Target X | Cancer Cell Line 1 | 25 | >90 |
| Hypothetical PROTAC B | Alkyl Chain, 10 atoms | Target X | Cancer Cell Line 1 | 150 | ~80 |
| Hypothetical PROTAC C | PEG, 4 ethylene glycol units | Target X | Cancer Cell Line 1 | 10 | >95 |
Table 2: Illustrative Comparison of Cellular Permeability and Cytotoxicity
| PROTAC System | Linker Type | Caco-2 Permeability (10⁻⁶ cm/s) | Cytotoxicity IC50 (µM) |
| Hypothetical PROTAC A | This compound | 1.5 | >10 |
| Hypothetical PROTAC B | Alkyl Chain | 0.8 | 5.2 |
| Hypothetical PROTAC C | PEG | 2.1 | >15 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance. The following protocols outline key experiments for the synthesis and evaluation of PROTACs incorporating the this compound linker.
Protocol 1: Synthesis of a VHL-based PROTAC using this compound Linker
This protocol describes a general synthetic route for coupling a VHL ligand, the this compound linker, and a POI ligand.
Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound linker
-
VHL ligand (e.g., (S,R,S)-AHPC) with a suitable functional group for coupling
-
POI ligand with a suitable functional group for coupling
-
Anhydrous solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, PyBOP)
-
Bases (e.g., DIPEA, TEA)
-
Purification supplies (e.g., silica gel, HPLC)
Procedure:
-
Activation of this compound (if necessary): The mesylate (MS) group is a good leaving group, but further activation might be required depending on the nucleophile on the VHL ligand.
-
Coupling of VHL Ligand to the Linker: a. Dissolve the VHL ligand (1.0 eq) and the this compound linker (1.1 eq) in anhydrous DMF. b. Add a suitable base, such as DIPEA (3.0 eq). c. Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the VHL ligand-linker conjugate by column chromatography.
-
Coupling of POI Ligand to the VHL Ligand-Linker Conjugate: a. Dissolve the VHL ligand-linker conjugate (1.0 eq) and the POI ligand (1.0 eq) in anhydrous DMF. b. Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with the PROTAC.
Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis.
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC and incubate for a desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS and lyse them. b. Determine the protein concentration of each lysate.
-
Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane and incubate with the primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
This assay evaluates the ability of the PROTAC to induce the formation of a ternary complex between the VHL E3 ligase and the target protein.
Workflow for TR-FRET Assay
Caption: Workflow for a TR-FRET assay.
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex, labeled with a FRET donor (e.g., Terbium)
-
Recombinant POI, labeled with a FRET acceptor (e.g., GFP)
-
PROTAC dilutions
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a microplate, add the labeled VCB complex, the labeled POI, and the PROTAC dilutions.
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
Measure the TR-FRET signal using a compatible plate reader.
-
Analyze the data to determine the concentration-dependent formation of the ternary complex.
Signaling Pathway and Mechanism of Action
The this compound linker facilitates the formation of a ternary complex, which is the crucial first step in PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme (recruited by the E3 ligase complex) to the target protein. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Conclusion
The this compound linker is a valuable tool for the development of VHL-based PROTACs. Its chemical structure offers a versatile platform for medicinal chemists to fine-tune the properties of their degrader molecules. The protocols and information provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, enabling the rational design and rigorous evaluation of novel PROTAC therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Downstream Analysis of Protein Degradation with Benzyl-PEG2-MS PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-driven inhibitors.
Benzyl-PEG2-MS is a commonly utilized linker component in the synthesis of PROTACs. Its PEG (polyethylene glycol) nature provides favorable physicochemical properties, such as solubility, while the benzyl group can offer structural rigidity. The "MS" component typically refers to a terminal group amenable to chemical conjugation. The choice of linker is critical in PROTAC design as it influences the formation and stability of the ternary complex.
These application notes provide a comprehensive guide to the downstream analysis of protein degradation mediated by PROTACs incorporating the this compound linker. The protocols and data presentation formats are designed to be broadly applicable for researchers investigating the cellular consequences of targeted protein degradation.
General Mechanism of Action
The fundamental mechanism of a this compound PROTAC involves the recruitment of a target protein and an E3 ligase to form a ternary complex, leading to target protein ubiquitination and degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
I. Quantitative Analysis of Target Protein Degradation
A primary objective in PROTAC research is to quantify the extent and kinetics of target protein degradation. This section outlines key parameters and provides example data tables.
Key Performance Parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Time to Max Degradation: The time point at which Dmax is observed.
Table 1: Dose-Response Degradation of Target Protein X by this compound PROTAC-Y in Cell Line Z
| PROTAC-Y Concentration (µM) | % Degradation of Target X (at 24 hours) |
| 0 (Vehicle) | 0 |
| 0.01 | 15.2 ± 2.1 |
| 0.05 | 48.9 ± 3.5 |
| 0.1 | 75.6 ± 4.2 |
| 0.5 | 92.1 ± 1.8 |
| 1 | 94.5 ± 1.5 |
| 2.5 | 93.8 ± 2.0 |
| 5 | 85.3 ± 3.1 (Hook Effect) |
| 10 | 70.1 ± 4.5 (Hook Effect) |
Data are representative and should be determined empirically.
Table 2: Time Course of Target Protein X Degradation by this compound PROTAC-Y (1 µM) in Cell Line Z
| Time (hours) | % Degradation of Target X |
| 0 | 0 |
| 2 | 25.4 ± 3.3 |
| 4 | 55.1 ± 4.0 |
| 8 | 80.7 ± 2.9 |
| 12 | 91.2 ± 2.1 |
| 24 | 94.5 ± 1.5 |
| 48 | 88.6 ± 2.7 |
Data are representative and should be determined empirically.
II. Experimental Protocols
A. Protocol for Dose-Response Analysis by Western Blot
This protocol details the steps to determine the dose-dependent degradation of a target protein.
1. Cell Culture and Treatment:
- Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.
- Include a vehicle control (e.g., 0.1% DMSO) at the same final concentration as the highest PROTAC concentration.
- Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
- Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
2. Cell Lysis:
- After incubation, place the plates on ice.
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Western Blotting:
- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.
- Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.
5. Data Analysis:
- Quantify the band intensities using software such as ImageJ.
- Normalize the intensity of the target protein to the loading control.
- Calculate the percentage of degradation relative to the vehicle control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start: Seed Cells"];
treatment [label="PROTAC Treatment\n(Dose-Response/Time-Course)"];
lysis [label="Cell Lysis"];
quantification [label="Protein Quantification (BCA)"];
sds_page [label="SDS-PAGE"];
transfer [label="Protein Transfer to Membrane"];
blocking [label="Blocking"];
primary_ab [label="Primary Antibody Incubation\n(Anti-Target & Anti-Loading Control)"];
secondary_ab [label="Secondary Antibody Incubation"];
detection [label="Chemiluminescent Detection"];
analysis [label="Data Analysis\n(Band Densitometry)"];
end [label="End: Determine DC50, Dmax", shape=ellipse];
start -> treatment [color="#4285F4"];
treatment -> lysis [color="#4285F4"];
lysis -> quantification [color="#4285F4"];
quantification -> sds_page [color="#34A853"];
sds_page -> transfer [color="#34A853"];
transfer -> blocking [color="#34A853"];
blocking -> primary_ab [color="#FBBC05"];
primary_ab -> secondary_ab [color="#FBBC05"];
secondary_ab -> detection [color="#FBBC05"];
detection -> analysis [color="#EA4335"];
analysis -> end [color="#EA4335"];
}
Caption: Experimental workflow for Western Blot analysis.
B. Protocol for Downstream Signaling Pathway Analysis
Degradation of a target protein is expected to impact its associated signaling pathways. This protocol describes how to assess these downstream effects.
1. Cell Treatment and Lysis:
- Follow the cell treatment and lysis steps as described in Protocol A, using a concentration of the this compound PROTAC that gives maximal degradation (e.g., the Dmax concentration). A time-course experiment is also recommended.
2. Western Blotting for Signaling Proteins:
- Perform Western blotting as described in Protocol A.
- In addition to the target protein, use primary antibodies for key upstream and downstream proteins in the relevant signaling pathway. For example, if the target is a kinase, probe for phosphorylated forms of its substrates.
Table 3: Expected Changes in Downstream Signaling Biomarkers Following Treatment with an Effective Dose of this compound PROTAC-Y
| Protein Biomarker | Expected Change in Protein Level | Rationale |
| Target Protein X | >80% Decrease | Direct degradation by the PROTAC. |
| Phospho-Substrate A (p-SubA) | Significant Decrease | Substrate A is directly phosphorylated by Target X. |
| Downstream Effector B | Increase/Decrease (pathway dependent) | Effector B expression is regulated by the signaling cascade initiated by Target X. |
| Cleaved Caspase-3 | Increase (if apoptosis is induced) | Activation of the apoptotic cascade downstream of the target pathway. |
These are representative examples; actual biomarkers will depend on the specific target protein.
Caption: Example of a downstream signaling pathway analysis.
C. Protocol for Cell Viability/Proliferation Assay
To assess the functional consequences of target protein degradation, cell viability or proliferation assays are essential.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the this compound PROTAC.
- Treat the cells and include vehicle-only controls.
3. Incubation:
- Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
4. Viability/Proliferation Measurement:
- Use a commercially available assay kit (e.g., MTT, CellTiter-Glo) to measure cell viability or proliferation according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of viable cells relative to the vehicle control.
- Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
III. Concluding Remarks
The downstream analysis of protein degradation induced by this compound PROTACs requires a multi-faceted approach. Quantitative assessment of target degradation, coupled with the analysis of downstream signaling pathways and cellular phenotypes, provides a comprehensive understanding of the PROTAC's mechanism of action and therapeutic potential. The protocols and data presentation formats provided here serve as a robust framework for researchers in the field of targeted protein degradation.
References
- 1. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptide PROTAC Modality: A New Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for Benzyl-PEG2-MS in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of chemical biology and drug discovery, chemical probes are indispensable tools for elucidating protein function and validating novel drug targets. A prominent class of chemical probes are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs operate by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
The linker component of a PROTAC, which connects the target-binding ligand (warhead) to the E3 ligase-binding ligand, is a critical determinant of its efficacy. The length, rigidity, and composition of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby impacting the efficiency and selectivity of protein degradation.
Benzyl-PEG2-MS is a heterobifunctional linker featuring a benzyl-protected polyethylene glycol (PEG) chain of two units, terminating in a methanesulfonyl (mesylate) group. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The terminal mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions for the covalent attachment of either the warhead or the E3 ligase ligand. This application note provides detailed protocols and data for the utilization of this compound in the development of chemical probes, particularly PROTACs.
Data Presentation
The selection of a linker is a crucial step in PROTAC design, with its length and composition significantly impacting the degradation efficiency (DC50) and the maximum level of degradation (Dmax). The following tables provide a summary of representative quantitative data comparing the performance of PROTACs with short polyethylene glycol (PEG) linkers, similar to that of this compound, against other common linker types.
| Table 1: Impact of Linker Composition on In Vitro Degradation Efficiency of a Bromodomain-Targeting PROTAC | ||||
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) |
| Alkyl Chain (8 atoms) | BRD4 | VHL | HeLa | 50 |
| PEG Chain (2 units) | BRD4 | VHL | HeLa | 25 |
| Rigid Piperazine | BRD4 | VHL | HeLa | 75 |
Note: Data is representative and compiled from various sources to illustrate general trends.
| Table 2: Influence of PEG Linker Length on Target Protein Degradation | ||||
| Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) [1][2] |
| PEG1 | Generic Kinase | CRBN | HEK293 | >1000 |
| PEG2 | Generic Kinase | CRBN | HEK293 | 150 |
| PEG3 | Generic Kinase | CRBN | HEK293 | 50 |
| PEG4 | Generic Kinase | CRBN | HEK293 | 25 |
| PEG5 | Generic Kinase | CRBN | HEK293 | 40 |
Note: This table illustrates a common trend where an optimal linker length exists for maximal degradation efficiency. CRBN PROTACs with intermediate length linkers (1-2 PEG units) have in some cases shown reduced potency compared to shorter and longer linkers[2].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis and evaluation of a chemical probe using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a chemical probe using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, where this compound is first reacted with an amine-functionalized E3 ligase ligand, followed by coupling with a carboxyl-functionalized target protein ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Carboxyl-functionalized target protein ligand (e.g., kinase inhibitor)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for deprotection if necessary)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., acetonitrile, water, ethyl acetate, hexanes)
Step 1: Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker intermediate.
Step 2: Coupling of the Intermediate with a Carboxyl-Functionalized Target Protein Ligand
-
Optional (if benzyl deprotection is required): Dissolve the E3 ligase ligand-linker intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.
-
In a separate flask under an inert atmosphere, dissolve the carboxyl-functionalized target protein ligand (1.0 equivalent) and the E3 ligase ligand-linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDC membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay is performed to assess the cytotoxic effects of the synthesized PROTAC.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
96-well plates
-
Cell culture medium
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot the cell viability against the PROTAC concentration to determine the IC50 value.[3]
Conclusion
This compound is a valuable and versatile linker for the synthesis of chemical probes, particularly PROTACs. Its bifunctional nature, incorporating a solubility-enhancing PEG moiety and a reactive mesylate group, allows for the straightforward and modular assembly of these complex molecules. The provided protocols offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of chemical probes developed using this compound. The judicious selection of linker chemistry, as exemplified by the use of this compound, is a critical step in the rational design of potent and effective chemical probes for targeted protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl-PEG2-MS Reactions
Welcome to the technical support center for the Benzyl-PEG2-MS reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
This compound reacts with free sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, via a Michael addition reaction.[1][2][3] This highly efficient and selective reaction forms a stable covalent thioether bond under mild conditions.[1] The reaction is a type of "click chemistry" due to its high yield, simple reaction conditions, and generation of inoffensive byproducts.[4]
Q2: What is the optimal pH for the this compound reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What are the most common side reactions associated with maleimide chemistry?
The primary side reactions include:
-
Hydrolysis: The maleimide ring can open upon exposure to water, especially at higher pH, rendering it unreactive towards thiols.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
-
Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible under certain conditions, potentially leading to the dissociation of the conjugate. This is a notable concern in vivo and can lead to "payload migration" in antibody-drug conjugates (ADCs).
-
Thiazine Rearrangement: Conjugates with N-terminal cysteines can undergo rearrangement to form a thiazine structure, which can complicate purification and analysis.
Q4: How should I store the this compound reagent?
Due to the risk of hydrolysis, do not store maleimide-containing reagents in aqueous solutions. For long-term storage, it is recommended to store the reagent as a solid or dissolved in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. Aqueous solutions of the reagent should be prepared immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound reaction.
Issue 1: Low or No Conjugation Efficiency
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Maleimide Reagent | The maleimide group is susceptible to hydrolysis. Prepare fresh solutions of this compound in a dry, water-miscible solvent like DMSO or DMF immediately before use. | Increased conjugation efficiency with a fresh, active reagent. |
| Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers such as PBS, HEPES, or Tris, ensuring they are free of primary or secondary amines and thiols. | Optimal pH will maximize the rate and selectivity of the thiol-maleimide reaction. |
| Oxidized Thiols (Disulfide Bonds) | The target protein's cysteine residues may be in an oxidized state (disulfide bonds), which are unreactive with maleimides. Reduce disulfide bonds using a non-thiol-based reducing agent like TCEP. If using a thiol-based reducing agent like DTT, it must be removed before adding the maleimide reagent. | Reduction will generate free thiols available for conjugation. |
| Presence of Competing Thiols | The reaction buffer or other components may contain free thiols (e.g., from DTT or β-mercaptoethanol) that compete with the target molecule for the maleimide reagent. Ensure all buffers are free of extraneous thiols. | Removal of competing thiols will ensure the maleimide reagent reacts primarily with the target molecule. |
| Suboptimal Molar Ratio of Reactants | The concentration of the this compound reagent may be too low. A molar excess of the maleimide reagent is often recommended as a starting point. | Optimization of the molar ratio will drive the reaction to completion. |
Issue 2: Poor Reproducibility
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Reagent Activity | The maleimide reagent may be hydrolyzing at different rates between experiments. Always prepare fresh reagent solutions immediately before each experiment. | Consistent starting material will lead to more reproducible results. |
| Variability in Free Thiol Content | The extent of disulfide bond reduction may vary between protein batches. Quantify the free thiol content of your protein before each conjugation reaction. | Consistent levels of free thiols will ensure a consistent starting point for the reaction. |
| Reaction Time and Temperature Fluctuations | Inconsistent reaction times and temperatures can affect the extent of conjugation and side reactions. Standardize the reaction time and temperature for all experiments. | Controlled reaction parameters will lead to more consistent outcomes. |
Data Presentation
Table 1: Influence of pH on Thiol-Maleimide Reaction
| pH | Relative Reaction Rate with Thiols | Chemoselectivity | Potential Side Reactions | Recommendation |
| < 6.5 | Very Low | High | Reaction is impractically slow. | Not Recommended. |
| 6.5 - 7.5 | High | High (Thiol reaction is ~1,000x faster than with amines at pH 7.0) | Minimal | Optimal Range . |
| > 7.5 | Very High | Low | Competitive reaction with primary amines (e.g., lysine) increases. Maleimide hydrolysis rate increases significantly. | Not Recommended. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
If using DTT for reduction, it must be removed by a desalting column or dialysis before proceeding.
-
-
Reagent Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution at a desired molar ratio (a 10-20 fold molar excess of the maleimide reagent is a good starting point).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the conjugate is light-sensitive.
-
-
Purification:
-
Remove excess, unreacted this compound and other reaction components using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
Caption: this compound Reaction Mechanism.
Caption: Troubleshooting Low Conjugation Efficiency.
Caption: Competing Reactions in Maleimide Chemistry.
References
Troubleshooting low yield in PROTAC synthesis with Benzyl-PEG2-MS
This guide provides solutions to common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) when using Benzyl-PEG2-MS as a linker precursor.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the most common causes when using this compound?
Low yield in SN2 reactions with this compound can stem from several factors:
-
Poor Nucleophilicity of the Substrate: The amine or phenol on your warhead or E3 ligase ligand may not be sufficiently nucleophilic. Steric hindrance around the reactive group can significantly slow down the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time is critical. An inappropriate base might not be strong enough to deprotonate the nucleophile, or it could lead to side reactions.
-
Degradation of this compound: Mesylates can be susceptible to hydrolysis. Ensure you are using anhydrous solvents and reagents. The quality and storage of the this compound are crucial for a successful reaction.
-
Side Reactions: The formation of byproducts can consume your starting materials and complicate purification, leading to a lower isolated yield.
-
Inefficient Purification: PROTACs containing PEG linkers can be challenging to purify due to their physical properties, potentially leading to product loss during workup and chromatography.
Q2: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for the success of the SN2 reaction.
-
For Amine Nucleophiles:
-
Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the methanesulfonic acid byproduct. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly in polar aprotic solvents.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the SN2 mechanism.
-
-
For Phenol Nucleophiles:
-
Bases: A stronger base is typically required to deprotonate the phenol to the more nucleophilic phenoxide. Potassium carbonate, cesium carbonate, or sodium hydride (NaH) are common choices.
-
Solvents: Polar aprotic solvents like DMF or THF are suitable. Ensure the solvent is anhydrous, especially when using reactive bases like NaH.
-
Q3: My starting material, this compound, seems to be degrading. How should I handle and store it?
This compound, like other sulfonate esters, should be handled with care to prevent degradation.
-
Storage: Store the reagent at a low temperature (e.g., -20°C) under an inert atmosphere (argon or nitrogen) and protected from moisture.
-
Handling: When weighing and dispensing the reagent, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound. Use anhydrous solvents and techniques to set up the reaction.
Q4: I'm seeing multiple spots on my TLC/LC-MS analysis. What are the likely side products?
Several side reactions can occur:
-
Elimination (E2) Reaction: Although less common with primary mesylates, if there is any beta-branching or if a strong, sterically hindered base is used, elimination to form an alkene can compete with substitution.
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF) can participate in side reactions, especially at elevated temperatures.
-
Multiple Alkylations: If your substrate has multiple nucleophilic sites (e.g., multiple amines or phenols), over-alkylation can occur. Using a limiting amount of this compound or protecting other nucleophilic groups can mitigate this.
-
Hydrolysis: If water is present in the reaction, the mesylate can be hydrolyzed back to the corresponding alcohol.
Q5: Does the benzyl protecting group need to be removed? If so, how?
The benzyl group on the PEG linker serves as a protecting group for the terminal alcohol. Whether it needs to be removed depends on the overall synthetic strategy. If the final PROTAC requires a free hydroxyl group at that position, then deprotection is necessary. The most common method for benzyl ether cleavage is through catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) and a hydrogen source like H2 gas or a hydrogen transfer reagent).[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Quantitative Data Summary: Reaction Parameter Optimization
While exact yields are highly substrate-dependent, the following table provides a general guide to optimizing reaction conditions for the SN2 coupling of this compound with common nucleophiles.
| Parameter | Condition for Amine Nucleophile | Condition for Phenol Nucleophile | Rationale & Expected Outcome |
| Base (equivalents) | K2CO3 (2-3 eq) or DIPEA (2-3 eq) | Cs2CO3 (2-3 eq) or NaH (1.2 eq) | A stronger base is needed for phenols to form the more reactive phenoxide. Proper base selection is critical for high conversion. |
| Solvent | DMF or Acetonitrile (anhydrous) | DMF or THF (anhydrous) | Polar aprotic solvents stabilize the transition state of SN2 reactions, leading to faster rates. Anhydrous conditions prevent hydrolysis of the mesylate. |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C | Heating can increase the reaction rate, especially for less reactive or sterically hindered nucleophiles. Monitor for decomposition at higher temperatures. |
| Reaction Time | 4 - 24 hours | 12 - 48 hours | Phenols are generally less nucleophilic than amines, often requiring longer reaction times. Monitor by LC-MS to determine completion. |
| Expected Yield | Fair to Good | Poor to Good | Yields are highly dependent on the steric and electronic properties of the specific nucleophile. Phenols are often more challenging, potentially leading to lower yields. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with an Amine Nucleophile
This protocol provides a general method for the N-alkylation of an amine-containing warhead or E3 ligase ligand.
Materials:
-
Amine-containing substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine-containing substrate and anhydrous K2CO3.
-
Add anhydrous DMF to dissolve the solids.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) if the amine is sterically hindered or less reactive.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC precursor.
Protocol 2: General Procedure for Coupling this compound with a Phenol Nucleophile
This protocol outlines a general method for the O-alkylation of a phenol-containing warhead or E3 ligase ligand.
Materials:
-
Phenol-containing substrate (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Cesium Carbonate (Cs2CO3), anhydrous (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol-containing substrate and anhydrous Cs2CO3.
-
Add anhydrous DMF and stir the mixture at room temperature for 30-60 minutes to allow for phenoxide formation.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80°C for 12-48 hours. The optimal temperature will depend on the reactivity of the phenol.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using an appropriate chromatographic method (e.g., flash chromatography on silica gel or preparative reverse-phase HPLC).
Signaling Pathway and Experimental Workflow Diagram
The following diagram illustrates the overall workflow from PROTAC synthesis to biological evaluation.
References
Benzyl-PEG2-MS stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Benzyl-PEG2-MS, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] Under these conditions, the product can be stored for up to 24 months.[1] To prevent degradation from moisture, it is advisable to store the compound in a desiccated environment.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound are typically prepared in DMSO. For storage, it is recommended to prepare aliquots in tightly sealed vials to minimize freeze-thaw cycles. The stability of the stock solution depends on the storage temperature:
-
-20°C: Useable for up to one month.
-
4°C in DMSO: Stable for up to 2 weeks.
It is best practice to prepare and use solutions on the same day whenever possible. Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.
Q3: What are the primary degradation pathways for this compound?
This compound has three main components susceptible to degradation: the methanesulfonyl (Ms) group, the polyethylene glycol (PEG) chain, and the benzyl ether group.
-
Hydrolysis of the Methanesulfonyl Group: The mesylate is a good leaving group and is susceptible to hydrolysis, especially under basic or acidic conditions, which would yield the corresponding alcohol (Benzyl-PEG2-OH).
-
Oxidation of the PEG Chain: The PEG chain can undergo oxidative degradation, which may be initiated by exposure to oxygen, transition metals, or elevated temperatures.
-
Cleavage of the Benzyl Ether: The benzyl group can be cleaved under strong acidic conditions or through catalytic hydrogenolysis.
Q4: What are the visible signs of degradation of this compound?
For the solid compound, significant clumping or a change in appearance could indicate moisture absorption and potential degradation. For stock solutions, visible signs of degradation can include a change in color or the appearance of precipitates.
Q5: What substances are incompatible with this compound?
This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Exposure to these substances can lead to rapid degradation.
Stability Data
While specific quantitative stability data for this compound under various conditions is not extensively published, the following table summarizes the recommended storage conditions and expected stability based on available data for this compound and similar compounds.
| Form | Solvent | Storage Temperature | Recommended Maximum Storage Period | Reference(s) |
| Solid | N/A | -20°C | 2 years | |
| Solution | DMSO | -80°C | 6 months | |
| Solution | DMSO | -20°C | 1 month | |
| Solution | DMSO | 4°C | 2 weeks |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or no yield of the desired product in a reaction with a nucleophile.
-
Possible Cause 1: Degradation of this compound. The methanesulfonyl group is sensitive to moisture and can hydrolyze.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Handle this compound quickly when exposed to the atmosphere and store it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Inefficient reaction conditions. The reaction may be too slow or incomplete.
-
Solution: Consider increasing the reaction temperature or time. Ensure the correct stoichiometry of reactants and a suitable base are used.
-
-
Possible Cause 3: Steric hindrance. The nucleophile may be too bulky, hindering its approach to the reactive site.
-
Solution: If possible, consider using a less sterically hindered nucleophile. Alternatively, a more reactive derivative of the nucleophile might be necessary.
-
Issue 2: Appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR).
-
Possible Cause 1: Presence of degradation products. As mentioned in the FAQs, hydrolysis of the mesylate or cleavage of the benzyl group can lead to impurities.
-
Solution: Analyze the mass of the impurity to see if it corresponds to a potential degradation product (e.g., Benzyl-PEG2-OH). Run a fresh reaction with a new vial of this compound to confirm if the impurity is from the starting material.
-
-
Possible Cause 2: PEG-related contaminants. PEG linkers can sometimes be a source of contamination in mass spectrometry.
-
Solution: Clean the mass spectrometry system. Use high-purity solvents and reagents.
-
Issue 3: Low solubility or precipitation of this compound during the reaction.
-
Possible Cause 1: Inappropriate solvent. this compound may not be sufficiently soluble in the chosen reaction solvent.
-
Solution: Consult solubility data for this compound and choose a more appropriate solvent. Gentle heating and sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
Possible Cause 2: Reaction with the solvent. Some solvents can react with reactive compounds like this compound.
-
Solution: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound via HPLC-MS
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC-MS method. A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.
-
Monitor the disappearance of the parent peak corresponding to this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Determine the percentage of degradation by comparing the peak area of this compound at each time point to the initial peak area.
-
Identify potential degradation products by analyzing their mass-to-charge ratio (m/z) from the mass spectrometry data.
-
Visualizations
References
Technical Support Center: Preventing Aggregation of Benzyl-PEG2-MS in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the aggregation of Benzyl-PEG2-MS in aqueous solutions. The information is designed to assist researchers in achieving optimal experimental outcomes by ensuring the stability and solubility of this PROTAC (Proteolysis Targeting Chimera) linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation in aqueous solutions?
A1: this compound is a chemical tool used as a PEG-based PROTAC linker in the synthesis of PROTACs.[1][2][] It consists of a hydrophilic di-polyethylene glycol (PEG2) spacer, a hydrophobic benzyl group, and a reactive methanesulfonyl (MS) group. The aggregation in aqueous solutions is primarily driven by the hydrophobic interactions between the benzyl groups of different molecules, which tend to self-associate to minimize their exposure to water.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] It is advisable to prepare solutions on the day of use whenever possible.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is recommended to first dissolve the compound in a compatible organic solvent to create a concentrated stock solution before further dilution into aqueous buffers.
Q4: What factors can influence the aggregation of this compound in my experiments?
A4: Several factors can contribute to aggregation, including:
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular hydrophobic interactions and subsequent aggregation.
-
Aqueous Buffer Composition: The type of buffer, its pH, and ionic strength can affect the solubility and stability of the molecule.
-
Temperature: While gentle warming can aid dissolution, prolonged exposure to elevated temperatures can potentially promote aggregation or degradation.
-
Solvent Polarity: Rapidly changing the solvent environment from a highly organic to a highly aqueous one can induce precipitation or aggregation.
Troubleshooting Guide
Issue 1: this compound precipitates or forms visible aggregates upon dilution into an aqueous buffer.
| Possible Cause | Recommended Action |
| High Concentration | Reduce the final concentration of this compound in the aqueous solution. |
| Rapid Solvent Change | Instead of a single dilution step, perform a stepwise dilution, gradually increasing the proportion of the aqueous buffer. |
| Low Temperature | Gentle warming of the solution to 37°C can help redissolve precipitates. Use of an ultrasonic bath can also aid in dissolution. |
| Suboptimal Buffer Conditions | Experiment with different aqueous buffers (e.g., PBS, TRIS) and pH values to identify conditions that enhance solubility. |
| Insufficient Mixing | Ensure thorough mixing by vortexing or gentle agitation after each dilution step. |
Issue 2: The aqueous solution of this compound appears clear, but experimental results are inconsistent, suggesting the presence of sub-visible aggregates.
| Possible Cause | Recommended Action |
| Formation of Nanoscale Aggregates | Characterize the solution for the presence of small aggregates using analytical techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). |
| Use of Co-solvents | Consider the addition of a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol to the final aqueous solution to improve solubility. |
| Filtration | Filter the final aqueous solution through a 0.22 µm syringe filter to remove any pre-existing small aggregates before use in sensitive applications. |
Quantitative Data Summary
| Solvent | Solubility | Recommended Max. Stock Concentration | Notes |
| DMSO | High | ≥ 100 mM | Prepare stock solutions in anhydrous DMSO. |
| Ethanol | High | ≥ 50 mM | Can be used as an alternative to DMSO. |
| Water | Low to Moderate | Not Recommended for Stock | Prone to aggregation at higher concentrations. |
| PBS (pH 7.4) | Limited | < 1 mM (estimated) | Solubility is concentration-dependent; aggregation is likely at higher concentrations. |
| TRIS Buffer | Limited | < 1 mM (estimated) | Similar to PBS, solubility is limited by the hydrophobic benzyl group. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation: Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. Ensure complete dissolution by vortexing.
-
Serial Dilution (Optional but Recommended): If a very dilute final concentration is required, perform an intermediate dilution of the DMSO stock solution in the same organic solvent.
-
Aqueous Dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing. The final concentration of DMSO in the aqueous solution should ideally be kept below 5% to minimize its potential effects on downstream biological assays.
-
Final Mixing and Inspection: Gently mix the final solution and visually inspect for any signs of precipitation. If the solution is not clear, brief sonication in a water bath may be beneficial.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution in the desired aqueous buffer as described in Protocol 1. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.
-
Data Acquisition: Place the cuvette in the instrument and initiate data collection. Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a homogenous solution, while the presence of larger species or a high PDI suggests aggregation.
Visualizations
Caption: Workflow for preparing and analyzing this compound solutions for aggregation.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for the formation of effective ternary complexes, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1]
The length of the linker is a critical parameter for PROTAC efficacy.[1][2] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to non-productive binding events. Therefore, meticulous optimization of the linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency. Even subtle changes in linker composition can dramatically affect both degradation efficacy and drug-like behavior.
Q4: What is the "hook effect" in the context of PROTACs, and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and potentially mitigating the hook effect.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.
Potential Causes and Solutions:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.
-
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Solution: Evaluate ternary complex formation directly using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to assess its formation and stability. This can provide insights into the cooperativity of your system.
-
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.
-
Solution: Modify the linker composition by introducing more rigid or flexible elements to alter conformational dynamics. Additionally, assess cell permeability and efflux using cellular uptake and efflux assays.
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect reduces degradation efficiency at higher concentrations.
Potential Causes and Solutions:
-
Low Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. Low cooperativity means the ternary complex is not significantly more stable than the binary complexes.
-
Solution: Enhance ternary complex cooperativity through linker optimization. A well-designed linker can promote favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the ternary complex. Consider modifying linker flexibility; a more rigid linker can pre-organize the PROTAC for optimal binding.
-
-
High PROTAC Concentrations: The effect is, by definition, concentration-dependent.
-
Solution: Perform careful dose-response studies to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Data Presentation
Quantitative data from linker optimization studies should be summarized for clear comparison.
Table 1: Example Degradation Data for a PROTAC Series with Varying Linker Lengths
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | PEG | 10 | >1000 | <10 |
| PROTAC-A2 | PEG | 13 | 150 | 65 |
| PROTAC-A3 | PEG | 16 | 25 | 92 |
| PROTAC-A4 | PEG | 19 | 80 | 85 |
| PROTAC-A5 | PEG | 22 | 250 | 70 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achievable with a given PROTAC.
Table 2: Example Biophysical Data for Ternary Complex Formation
| PROTAC ID | Linker Length (atoms) | K_D (PROTAC to POI, nM) | K_D (PROTAC to E3, nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| PROTAC-A1 | 10 | 50 | 120 | 150 | 0.8 |
| PROTAC-A3 | 16 | 55 | 110 | 5 | 22 |
| PROTAC-A5 | 22 | 60 | 130 | 95 | 1.4 |
-
Cooperativity (α): A measure of how the binding of one protein affects the binding of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than what would be expected from the individual binary binding affinities.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility.
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is used to measure the kinetics of ternary complex formation and dissociation in vitro.
-
General Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (k_on, k_off) and the dissociation constant (K_D) can be determined to quantify the stability of the complex.
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat changes upon binding to determine the thermodynamics of ternary complex formation.
-
General Methodology:
-
Sample Preparation: Place one protein (e.g., the E3 ligase) in the ITC cell. Fill the syringe with the second protein (the POI) and the PROTAC.
-
Titration: Perform a series of injections of the syringe solution into the cell while measuring the heat evolved or absorbed.
-
Data Analysis: The resulting thermogram is integrated to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding. These parameters provide a complete thermodynamic profile of the ternary complex formation and can be used to calculate the cooperativity.
-
3. AlphaLISA® for Detecting Ternary Complex Formation in Solution
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay to detect biomolecular interactions.
-
General Methodology:
-
Reagent Preparation: Use tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase). Prepare a dilution series of the PROTAC.
-
Assay Setup: Incubate the POI, E3 ligase, and PROTAC together.
-
Bead Addition: Add AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-His).
-
Incubation and Reading: Incubate in the dark. If a ternary complex has formed, the beads are brought into proximity. Upon excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead to emit light.
-
Data Analysis: The resulting luminescent signal is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed when titrating the PROTAC, with the peak representing the optimal concentration for ternary complex formation and the decrease at higher concentrations demonstrating the hook effect.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical workflow for PROTAC linker optimization.
Troubleshooting Logic for Poor Degradation
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
Benzyl-PEG2-MS solubility issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Benzyl-PEG2-MS, a PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as the connecting bridge between a ligand that binds to the target protein and a ligand for an E3 ubiquitin ligase.
Q2: What are the general solubility characteristics of this compound?
The solubility of this compound is influenced by its components: a hydrophilic di-polyethylene glycol (PEG2) chain and a hydrophobic benzyl group. The PEG component generally enhances solubility in aqueous and polar organic solvents, while the benzyl group increases its solubility in non-polar organic solvents and can decrease water solubility. Like many PEGylated compounds, dissolution can sometimes be a slow process.
Q3: In which solvents can I dissolve this compound?
This compound is expected to be soluble in a range of common laboratory solvents. It is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also shows good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as alcohols such as ethanol and methanol. Its solubility in aqueous solutions is expected to be lower due to the hydrophobic benzyl group. For aqueous buffers, the addition of a co-solvent like DMSO is often necessary.
Q4: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C, protected from light and moisture. If prepared as a stock solution in an anhydrous organic solvent like DMSO, it is recommended to store it in aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the DMSO stock solution is generally stable for up to six months. For short-term storage, a DMSO solution can be kept at 4°C for up to two weeks.
Solubility Data
The following table summarizes the expected solubility of this compound in various common laboratory solvents based on the properties of its structural components and data for similar PEGylated molecules. It is important to note that these are estimates, and empirical testing is recommended for specific applications.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | Commonly used for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High (> 50 mg/mL) | Another suitable solvent for preparing stock solutions, especially for water-sensitive applications.[1] |
| Dichloromethane (DCM) | High (> 50 mg/mL) | A good solvent for PEGylated compounds.[2] |
| Chloroform | High (> 50 mg/mL) | Similar to DCM, offers good solubility.[3] |
| Ethanol | Moderate to High | Generally a good solvent for PEG-containing molecules.[4] |
| Methanol | Moderate to High | Similar to ethanol, effective for dissolving PEGs.[3] |
| Acetonitrile (ACN) | Moderate | May require some warming or sonication for complete dissolution. |
| Water | Low to Moderate | The hydrophobic benzyl group limits aqueous solubility. Solubility can be concentration and temperature-dependent. |
| Phosphate-Buffered Saline (PBS) | Low to Moderate | Similar to water, high salt concentrations may further decrease solubility. The use of a co-solvent is often required. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a vial of the high-concentration DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently pipette up and down or vortex briefly to ensure the working solution is homogeneous.
-
Application: Add the final working solution to your cells and proceed with the experiment.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step |
| Insufficient mixing | Vortex the solution for a longer duration (2-5 minutes). |
| Low Temperature | Gently warm the solution to 37°C in a water bath while mixing. |
| Saturation | The concentration may be too high for the chosen solvent. Try diluting with more solvent. |
| Inappropriate Solvent | For aqueous solutions, add a small percentage of an organic co-solvent like DMSO or ethanol. |
Issue 2: The compound precipitates out of my aqueous working solution.
| Potential Cause | Troubleshooting Step |
| High Concentration | The aqueous solubility limit has been exceeded. Prepare a more dilute working solution. |
| Low Temperature | The experiment is being conducted at a low temperature, reducing solubility. Try warming the solution. |
| Change in pH | The pH of the buffer may be affecting solubility. Ensure the pH is within a neutral range (pH 7.0-7.4). |
| High Salt Concentration | High salt concentrations in buffers like PBS can decrease the solubility of some compounds. Consider using a buffer with a lower salt concentration. |
Issue 3: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the stock solution is fully dissolved before making dilutions. Undissolved particles can lead to inaccurate concentrations. |
| Compound Degradation | Avoid repeated freeze-thaw cycles of the stock solution. Prepare and use fresh working solutions for each experiment. |
| Solvent Effects | High concentrations of solvents like DMSO can affect cell viability and experimental outcomes. Perform a solvent toxicity control experiment. |
Visualizations
Caption: Experimental workflow for using this compound in a PROTAC-mediated protein degradation assay.
Caption: Troubleshooting logic for addressing solubility issues with this compound.
References
Technical Support Center: Off-Target Effects of PROTACs with Benzyl-PEG2-MS Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of PROTACs incorporating a Benzyl-PEG2-MS linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of off-target effects for PROTACs containing a this compound linker?
A1: Off-target effects for PROTACs, including those with a this compound linker, can arise from several mechanisms[1]:
-
Unintended Protein Degradation: The warhead or the E3 ligase binder of the PROTAC may have an affinity for proteins other than the intended target, leading to their degradation. For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins[2][3].
-
Perturbation of Signaling Pathways: The degradation of the target protein can have downstream consequences on interconnected signaling pathways. Additionally, the degradation of off-target proteins can inadvertently activate or inhibit other cellular pathways[2].
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology[2].
-
Linker-Specific Interactions: The this compound linker itself could contribute to off-target effects. The benzyl group can introduce conformational rigidity and potential for π-π stacking interactions, while the PEG component can influence solubility and cell permeability, potentially altering the off-target profile compared to purely aliphatic linkers.
Q2: How does the this compound linker influence the off-target profile of a PROTAC?
A2: The linker is a critical determinant of a PROTAC's properties, including its off-target effects. The this compound linker has distinct features that can influence its selectivity:
-
Flexibility and Conformation: The PEG component provides flexibility, while the benzyl group adds a degree of rigidity. This combination influences the spatial orientation of the warhead and E3 ligase ligand, which in turn affects the stability of the ternary complex with on- and off-target proteins.
-
Physicochemical Properties: PEG linkers are known to increase the hydrophilicity and solubility of PROTACs, which can affect their pharmacokinetic and pharmacodynamic properties. In contrast, the benzyl group is more hydrophobic, potentially improving cell permeability. This balance of properties can alter the PROTAC's distribution and concentration in different cellular compartments, thereby influencing its off-target interactions.
-
Linker-Protein Interactions: The linker itself is not merely a spacer and can engage in interactions with the target protein and E3 ligase. The aromatic benzyl group can participate in π-stacking interactions with residues like tyrosine on the protein surface, which could either stabilize on-target binding or promote off-target interactions.
Q3: What are the recommended initial steps to assess the off-target profile of my PROTAC?
A3: A multi-faceted approach is recommended for a thorough assessment of off-target effects:
-
Global Proteomics: Utilize unbiased mass spectrometry-based proteomics to obtain a global view of protein level changes in cells treated with your PROTAC compared to control-treated cells.
-
Inactive Controls: Synthesize and test inactive control PROTACs. These can include an epimer that doesn't bind the E3 ligase or a molecule with a modified warhead that doesn't bind the target protein. These controls help to distinguish target-dependent effects from other cellular responses.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which off-target effects appear and compare this to the concentration required for on-target degradation (DC50). A large window between efficacy and toxicity is desirable.
-
Orthogonal Validation: Validate key off-targets identified through proteomics using methods such as Western blotting or targeted protein quantification.
Troubleshooting Guides
| Observed Problem | Potential Causes | Recommended Actions |
| High Cell Toxicity | Off-target protein degradation. High concentrations of the PROTAC or solvent. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible. Ensure the solvent concentration is not toxic to the cells. Test an inactive control PROTAC; if toxicity persists, it may be due to an off-target effect independent of target degradation. |
| Discrepancy Between Proteomics and Western Blot Data | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide the selection of highly specific antibodies for Western blotting. Confirm antibody specificity using knockout/knockdown cell lines if available. |
| No On-Target Degradation Observed | Poor cell permeability of the PROTAC. "Hook effect" at high concentrations. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Test a wider range of PROTAC concentrations, including lower concentrations, to account for the "hook effect". |
| Significant Off-Target Degradation of Zinc-Finger (ZF) Proteins | If using a pomalidomide-based E3 ligase binder, this can be an inherent property. | Consider modifying the E3 ligase binder. Studies have shown that substitutions at the C5 position of the pomalidomide phthalimide ring can reduce ZF protein degradation. |
| High Variability Between Replicates | Inconsistent cell culture conditions. Variable sample preparation. Inconsistent instrument performance. | Ensure consistent cell seeding density and treatment conditions. Standardize lysis and sample preparation procedures. Perform regular quality control checks on your mass spectrometer and other instruments. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate how linker composition can affect PROTAC performance and off-target effects. Note: This data is for illustrative purposes and may not represent actual experimental results for a this compound linker.
Table 1: Comparison of Degradation Potency and Selectivity for Different Linkers
| Linker Type | Target Protein DC50 (nM) | Off-Target 1 DC50 (nM) | Off-Target 2 DC50 (nM) | Selectivity Window (Off-Target 1/Target) |
| This compound | 25 | > 1000 | 500 | > 40 |
| Alkyl-C8 | 50 | 200 | 300 | 4 |
| PEG-4 | 30 | 800 | 600 | 26.7 |
Table 2: Impact of Linker on Maximum Degradation (Dmax)
| Linker Type | Target Protein Dmax (%) | Off-Target 1 Dmax (%) | Off-Target 2 Dmax (%) |
| This compound | 95 | < 10 | 25 |
| Alkyl-C8 | 85 | 60 | 50 |
| PEG-4 | 90 | 15 | 30 |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration and a higher concentration to assess the "hook effect".
-
Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.
-
Incubate for a predetermined time (e.g., 6-24 hours). Shorter time points are more likely to identify direct targets.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturant (e.g., 8 M urea) and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
Peptide Cleanup and Labeling (Optional):
-
Desalt the peptide samples using a C18 solid-phase extraction cartridge.
-
For quantitative proteomics, label peptides with isobaric tags (e.g., TMT, iTRAQ) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Mandatory Visualizations
Caption: Potential on- and off-target mechanisms of PROTAC action.
Caption: A typical experimental workflow for identifying and validating off-target effects.
Caption: A logical workflow for troubleshooting high cell toxicity in PROTAC experiments.
References
Addressing steric hindrance in Benzyl-PEG2-MS conjugation
Welcome to the technical support center for Benzyl-PEG2-MS conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance and other common issues during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulkiness of the this compound linker prevents the maleimide group from efficiently reacting with the target functional group, typically a thiol on a cysteine residue.[1][2] This can happen if the target residue is buried within the protein's structure or shielded by nearby amino acids.[1]
Q2: What are the common signs that steric hindrance is affecting my conjugation reaction?
A: Key indicators that steric hindrance may be an issue include:
-
Low reaction yields: The amount of final conjugate is much lower than expected.[1]
-
Incomplete conjugation: A significant portion of the biomolecule remains unconjugated, even when using an excess of the this compound linker.
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites instead of the target location.
-
Precipitation of the conjugate: Aggregation can occur if over-modification at accessible sites alters the protein's properties.
Q3: What is the reactive group in "this compound" and what does it target?
A: The "MS" in this compound typically refers to a maleimide group. Maleimides are highly selective for reacting with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond. This reaction, a Michael addition, is efficient and proceeds rapidly under mild, near-neutral pH conditions.
Q4: Can the this compound linker itself cause steric hindrance?
A: Yes. While PEG linkers are often used to create space and overcome steric hindrance between two large molecules (e.g., a protein and a payload), the PEG chain itself can sometimes be the source of hindrance. If the conjugation site is in a particularly crowded or narrow region of the biomolecule, the PEG chain may physically block the maleimide's access to the target thiol group. In some antibody-drug conjugates, PEG chains have been observed to cause a slight reduction in binding affinity due to steric hindrance.
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
-
Possible Cause: Steric Hindrance at the Conjugation Site
-
Recommended Solution: The this compound linker may be too short to reach the target thiol group effectively. Consider using a linker with a longer PEG chain (e.g., PEG4, PEG8, PEG12) to provide more flexibility and increase the spatial distance between the reactive groups. Experimenting with a range of linker lengths can help find the optimal distance for efficient conjugation.
-
-
Possible Cause: Oxidized Thiol Groups
-
Recommended Solution: The target cysteine residues may have formed disulfide bonds (oxidized) and are therefore unavailable for conjugation. Before starting the reaction, reduce the biomolecule with an agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). It is critical to remove the reducing agent, for example by using a desalting column, before adding the maleimide linker to prevent it from reacting with the linker itself.
-
-
Possible Cause: Suboptimal Reaction Conditions
-
Recommended Solution: The pH, temperature, and reaction time can significantly impact efficiency. The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight. Systematically optimize these parameters to improve your yield.
-
-
Possible Cause: Hydrolysis of the Maleimide Group
-
Recommended Solution: Maleimide groups can undergo hydrolysis (ring-opening) at alkaline pH values (pH ≥ 8), rendering them unreactive towards thiols. Ensure your reaction buffer is within the optimal pH 6.5-7.5 range and use freshly prepared linker solutions.
-
Problem 2: The final conjugate is unstable and loses its payload over time.
-
Possible Cause: Retro-Michael Reaction (Thiol Exchange)
-
Recommended Solution: The thioether bond formed between a thiol and a maleimide can be reversible in the presence of other thiols, such as glutathione in vivo. This "thiol exchange" can lead to premature release of the conjugated molecule. To create a more stable bond, the succinimide ring of the conjugate can be intentionally hydrolyzed (ring-opened) by incubating the conjugate in a buffer at a slightly elevated pH (e.g., pH 9) after the initial conjugation is complete. This ring-opened form is much more resistant to thiol exchange.
-
Problem 3: The conjugate shows reduced biological activity.
-
Possible Cause: Conjugation at a functionally important site
-
Recommended Solution: If the target cysteine is near an active site or binding interface, the attached this compound and its payload may sterically block the protein's normal function. The solution may involve moving the conjugation site. Site-directed mutagenesis can be used to introduce a cysteine residue at a more accessible, non-essential location on the protein surface.
-
Quantitative Data on Linker Performance
The length of the PEG spacer arm is a critical parameter in overcoming steric hindrance and ensuring the biological function of the final conjugate. While specific data for this compound is proprietary to individual experiments, the following table summarizes representative data illustrating the impact of PEG linker length on conjugation efficiency and biological activity, a principle widely documented in literature.
| Linker | Relative Length | Molar Ratio (Linker:Protein) | Conjugation Yield (%) | Relative Biological Activity (%) | Potential Rationale |
| Short Linker (e.g., PEG2) | Short | 10:1 | ~35% | ~90% | The short linker may not be long enough to efficiently reach a sterically hindered cysteine, resulting in low yield. |
| Longer Linker (e.g., PEG12) | Long | 10:1 | ~85% | ~88% | The longer, more flexible spacer arm can better access the hindered conjugation site, significantly improving the yield. |
| Short Linker (e.g., PEG2) | 10:1 | ~95% (Accessible Site) | ~40% | Conjugation at an accessible but functionally sensitive site may proceed efficiently but cause steric hindrance that impairs biological function. | |
| Longer Linker (e.g., PEG12) | Long | 10:1 | ~92% (Accessible Site) | ~85% | A longer linker can move the conjugated payload further from the protein surface, mitigating its negative steric impact on the protein's active site. |
Data are representative and intended for illustrative purposes. Actual results will vary based on the specific biomolecule, payload, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein Thiol
This protocol provides a general method for conjugating a Benzyl-PEG2-Maleimide linker to a free sulfhydryl group on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Benzyl-PEG2-Maleimide (MS)
-
Reducing Agent (e.g., TCEP-HCl)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching Reagent (e.g., N-acetylcysteine or L-cysteine)
Methodology:
-
Protein Preparation (Reduction):
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
To reduce disulfide bonds and ensure free thiols are available, add a 10- to 20-fold molar excess of TCEP-HCl to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially , remove the excess TCEP immediately using a desalting column equilibrated with Reaction Buffer. This prevents the TCEP from reacting with the maleimide linker.
-
-
This compound Linker Preparation:
-
Immediately before use, dissolve the Benzyl-PEG2-Maleimide in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound linker to the reduced, purified protein solution. The optimal ratio should be determined empirically.
-
Mix gently by inverting the tube or using a rocker. Avoid vigorous vortexing which can denature the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Confirm successful conjugation and assess purity using standard analytical techniques:
-
SDS-PAGE: To observe a shift in the molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the number of linkers attached per protein.
-
HPLC (SEC or HIC): To assess purity, homogeneity, and quantify the amount of aggregate or unconjugated protein.
-
-
Visual Guides
Troubleshooting Workflow for Low Conjugation Yield
Caption: A workflow diagram for troubleshooting low yield in this compound conjugation reactions.
Logic for Overcoming Steric Hindrance
Caption: A diagram illustrating the primary strategies to address steric hindrance in bioconjugation.
Maleimide-Thiol Conjugation and Stabilization Pathway
Caption: The chemical pathway for maleimide-thiol conjugation, including the stabilizing hydrolysis step.
References
Technical Support Center: Optimizing Benzyl-PEG2-MS PROTAC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the pharmacokinetic (PK) properties of Benzyl-PEG2-MS PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with this compound PROTACs?
A1: Due to their high molecular weight and complex structure, this compound PROTACs often exhibit several pharmacokinetic challenges, including:
-
Poor aqueous solubility: The hydrophobic nature of the warhead, linker, and E3 ligase ligand can lead to low solubility, limiting absorption.[1][2][3]
-
Low cellular permeability: The large size and polar surface area can hinder the ability of the PROTAC to cross cell membranes and reach its intracellular target.[4][5]
-
Poor oral bioavailability: A combination of low solubility, poor permeability, and potential first-pass metabolism contributes to limited oral bioavailability.
-
Rapid clearance: The PROTAC can be quickly eliminated from the body through metabolic degradation or renal and biliary excretion.
-
Metabolic instability: The linker, particularly the PEG and benzyl components, as well as the warhead and E3 ligase ligand, can be susceptible to metabolic enzymes, leading to rapid breakdown.
Q2: How does the this compound linker influence the pharmacokinetic properties of my PROTAC?
A2: The linker is a critical determinant of a PROTAC's overall physicochemical and pharmacokinetic properties. The this compound linker in your PROTAC has specific characteristics that can impact its performance:
-
PEG Component: The two polyethylene glycol (PEG) units enhance hydrophilicity, which can improve aqueous solubility. However, PEG linkers can sometimes be associated with reduced metabolic stability. The length of the PEG chain is crucial; a linker that is too short may lead to steric hindrance in forming the ternary complex, while a linker that is too long can decrease the stability of the ternary complex and reduce cell permeability.
-
Benzyl Group: The benzyl group introduces a rigid, aromatic component to the linker. This rigidity can be advantageous for pre-organizing the PROTAC into a favorable conformation for ternary complex formation. However, aromatic moieties can also be sites of metabolic oxidation.
-
Overall Structure: The combination of flexible (PEG) and rigid (benzyl) elements in the linker must be optimized to strike a balance between solubility, permeability, and metabolic stability to achieve a desirable pharmacokinetic profile.
Q3: What initial in vitro assays should I perform to assess the pharmacokinetic potential of my this compound PROTAC?
A3: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to evaluate the PK potential of your PROTAC early in development:
-
Solubility Assays: Determine the kinetic and thermodynamic solubility in aqueous buffers (e.g., phosphate-buffered saline) and biorelevant media (e.g., FaSSIF, FeSSIF) to predict its dissolution in the gastrointestinal tract.
-
Permeability Assays: Use cell-based assays like Caco-2 or MDCK to assess intestinal permeability and identify if the PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). Parallel artificial membrane permeability assays (PAMPA) can also provide a high-throughput screen for passive permeability.
-
Metabolic Stability Assays: Incubate the PROTAC with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to determine its intrinsic clearance and identify potential metabolites.
-
Plasma Protein Binding Assays: Use methods like equilibrium dialysis or ultrafiltration to determine the fraction of the PROTAC bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
CYP Inhibition Assays: Evaluate the potential of the PROTAC to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
Troubleshooting Guides
Problem 1: Poor Oral Bioavailability
My this compound PROTAC shows potent in vitro degradation of the target protein, but very low exposure after oral administration in mice.
This is a common challenge for PROTACs. The issue likely stems from poor absorption and/or extensive first-pass metabolism. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Characterize the Cause of Poor Bioavailability
-
Assess Solubility and Dissolution:
-
Is your PROTAC dissolving in the gastrointestinal tract? Perform solubility studies in simulated gastric and intestinal fluids (SGF, SIF).
-
Action: If solubility is low, consider formulation strategies.
-
-
Evaluate Permeability:
-
Is your PROTAC able to cross the intestinal wall? Analyze the results from your in vitro Caco-2 assay. A high efflux ratio suggests it is being pumped back into the intestinal lumen.
-
Action: If permeability is low, you may need to re-engineer the linker to reduce its polar surface area or introduce features that favor passive diffusion.
-
-
Investigate First-Pass Metabolism:
-
Is your PROTAC being rapidly metabolized in the gut wall or liver before reaching systemic circulation? Compare the metabolic stability in liver and intestinal microsomes.
-
Action: If metabolic stability is low, identify the metabolic "hotspots" and modify the chemical structure to improve stability.
-
Step 2: Implement Solutions
-
Formulation Optimization: For poorly soluble PROTACs, formulation can significantly enhance oral absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate and lead to supersaturation in the gut.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic PROTACs.
-
-
Linker Re-engineering: The linker is a key area for modification to improve physicochemical properties.
-
Modify PEG Chain Length: Systematically synthesize analogs with shorter or longer PEG chains to find the optimal balance for solubility and permeability.
-
Increase Rigidity: Replacing a portion of the flexible PEG linker with a more rigid moiety like a piperazine or a cycloalkane can sometimes improve permeability and metabolic stability.
-
Reduce Hydrogen Bond Donors: N-methylation of amide bonds or replacing them with other functional groups can improve cell permeability.
-
-
Prodrug Strategy: A prodrug approach can be used to mask polar functional groups that limit permeability, which are then cleaved in vivo to release the active PROTAC.
Illustrative Data for Troubleshooting Poor Oral Bioavailability
| PROTAC Analog | Linker Modification | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Mouse Oral Bioavailability (%) |
| Original this compound PROTAC | - | < 0.1 | 0.2 | < 1 |
| Analog 1 | Benzyl-PEG4-MS | 0.5 | 0.1 | 2 |
| Analog 2 | Benzyl-piperazine-MS | < 0.1 | 0.8 | 5 |
| Original in ASD Formulation | - | N/A | N/A | 15 |
This is hypothetical data for illustrative purposes.
Problem 2: High Plasma Clearance and Short Half-Life
My this compound PROTAC shows good initial exposure after intravenous (IV) administration but is cleared very quickly, resulting in a short half-life.
High clearance can limit the duration of action and require more frequent dosing. This is often due to rapid metabolism or efficient excretion.
Step 1: Determine the Clearance Mechanism
-
In Vitro Metabolic Stability: Re-examine your liver microsome and hepatocyte stability data. A short in vitro half-life is a strong indicator of metabolic clearance.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites in plasma and urine from your in vivo studies. This will reveal the "soft spots" in your molecule that are susceptible to metabolism. Common metabolic pathways for PROTACs include oxidation, hydrolysis, and conjugation. The benzyl and PEG moieties in your linker are potential sites for metabolism.
-
Renal vs. Biliary Excretion: If the PROTAC is metabolically stable, it may be undergoing rapid renal or biliary excretion. This can be investigated through specialized in vivo studies that measure the amount of unchanged drug in urine and bile.
Step 2: Strategies to Reduce Clearance
-
Improve Metabolic Stability:
-
"Block" Metabolic Hotspots: Once you have identified the sites of metabolism, you can make chemical modifications to block these positions. For example, if the benzyl ring is being hydroxylated, you can introduce a fluorine atom at that position.
-
Modify the Linker: Replace metabolically liable parts of the linker with more stable alternatives. For instance, replacing an ether linkage with a more stable carbon-carbon bond or a triazole.
-
-
Modulate Physicochemical Properties:
-
Increase Plasma Protein Binding: Higher plasma protein binding can sometimes protect a drug from metabolism and renal filtration, thereby prolonging its half-life. This can be achieved by introducing lipophilic groups. However, be mindful that only the unbound drug is active.
-
Alter Molecular Weight and Polarity: Very large or very polar molecules are often subject to rapid excretion. Fine-tuning these properties can sometimes reduce clearance.
-
Illustrative Data for Troubleshooting High Clearance
| PROTAC Analog | Modification | In Vitro Half-life (Human Liver Microsomes, min) | In Vivo Clearance (Rat, mL/min/kg) | In Vivo Half-life (Rat, h) |
| Original this compound PROTAC | - | 15 | 80 | 0.5 |
| Analog 3 | Fluorination of benzyl group | 45 | 35 | 1.8 |
| Analog 4 | Replacement of PEG with alkyl chain | 10 | 95 | 0.4 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose PK study in mice to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least 3 days before the experiment.
-
Compound Formulation:
-
Intravenous (IV) Formulation: Dissolve the this compound PROTAC in a vehicle such as 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: For initial screening, a suspension in 0.5% methylcellulose with 0.1% Tween 80 can be used. For bioavailability enhancement, an amorphous solid dispersion or a lipid-based formulation may be necessary. The concentration for oral dosing is typically higher, for example, 5 mg/mL.
-
-
Dosing:
-
Divide mice into two groups (n=3-4 per group).
-
IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) from each animal at different time points. For the IV group, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the PO group, time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the this compound PROTAC in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t1/2), Area under the curve (AUC).
-
PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.
-
Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Protocol 2: LC-MS/MS Bioanalysis of this compound PROTAC in Plasma
This protocol provides a general framework for developing a sensitive and specific method for quantifying your PROTAC in plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma in a microcentrifuge tube, add 80 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of your PROTAC or a structurally similar compound).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatography (LC): A UPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the analyte from matrix components. A typical run time is 3-5 minutes.
-
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is usually suitable for PROTACs.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for your PROTAC and internal standard by infusing a standard solution and selecting the most intense and specific precursor-to-product ion transitions.
-
-
-
Method Validation:
-
Validate the assay according to regulatory guidelines for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of your PROTAC into blank plasma and processing them alongside the study samples.
-
Quantify the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Mechanism of action for this compound PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for poor in vivo pharmacokinetic properties.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Overcoming challenges in purifying Benzyl-PEG2-MS conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the purification of Benzyl-PEG2-conjugates. For the purpose of this guide, "Benzyl-PEG2-MS" is assumed to be Benzyl-PEG2-Mesylate, a reagent used to conjugate the Benzyl-PEG2 moiety to a target molecule (e.g., a small molecule, peptide, or protein) via nucleophilic substitution. The purification challenges discussed below pertain to the isolation of the final Benzyl-PEG2-Target conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my Benzyl-PEG2 conjugation reaction mixture?
A1: The reaction mixture typically contains the desired Benzyl-PEG2-conjugate along with several impurities that can complicate purification.[][2][3] These include:
-
Unreacted Starting Material: The original molecule you intended to modify with the Benzyl-PEG2 linker.
-
Hydrolyzed Benzyl-PEG2-OH: The Benzyl-PEG2-Mesylate is susceptible to hydrolysis, especially in aqueous conditions, resulting in the corresponding alcohol.[4][5]
-
Excess Benzyl-PEG2-Mesylate: Unreacted starting mesylate may also be present.
-
Di-PEGylated Species: If your target molecule has multiple reaction sites, you may form species with more than one PEG linker attached.
-
Side-reaction Products: Depending on the nature of your target molecule and reaction conditions, other byproducts may form.
Q2: Which chromatographic technique is most suitable for purifying my Benzyl-PEG2-conjugate?
A2: The choice of chromatographic technique depends on the properties of your specific conjugate. For many small molecule and peptide conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful technique due to its high resolving power for separating molecules based on hydrophobicity. The addition of the benzyl group increases the hydrophobicity of the PEG linker, making RP-HPLC a good choice.
Other techniques that can be considered, especially for larger conjugates like proteins, include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. This is effective for removing small molecule impurities like hydrolyzed PEG linker from a much larger protein conjugate. However, for small molecule conjugates, the size difference between the product and impurities may be insufficient for good resolution.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. If the PEGylation masks a charged group on your target molecule, IEX can be very effective.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for protein purifications, separating based on hydrophobicity.
Q3: Why is my Benzyl-PEG2-conjugate eluting very early from the RP-HPLC column?
A3: Early elution from an RP-HPLC column (e.g., a C18 column) indicates that your conjugate has low retention, which is common for polar molecules. The PEG2 linker, although short, adds significant polarity. To increase retention, you can:
-
Decrease the polarity of the mobile phase: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient at a slower rate.
-
Use a different stationary phase: A column with a less hydrophobic stationary phase (like C8 or C4) might provide a different selectivity profile. Alternatively, for very polar compounds, specialized columns like those for Hydrophilic Interaction Liquid Chromatography (HILIC) can be used.
-
Modify the mobile phase pH: If your conjugate has ionizable groups, adjusting the pH of the mobile phase to suppress ionization can increase its hydrophobicity and retention.
Q4: Can I use flash chromatography for purification?
A4: Yes, flash chromatography on silica gel can be a viable option for a first-pass purification, especially on a larger scale. The polarity difference between the dibenzylated byproduct (least polar), the desired mono-substituted product, and the unreacted diol (most polar) allows for separation. However, for achieving high purity (>95%), preparative HPLC is often required.
Troubleshooting Guide
Problem 1: Low Purity After Purification
Issue: My final product shows multiple peaks in the analytical HPLC, indicating the presence of impurities.
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities | The impurity has a similar retention time to your product. Solution: Optimize your HPLC method. Try a shallower gradient, change the organic modifier (e.g., from acetonitrile to methanol), or use a different column chemistry. A longer column can also increase resolution. |
| Unreacted Starting Material | The reaction did not go to completion. Solution: Drive the reaction further by increasing the molar excess of the Benzyl-PEG2-Mesylate or extending the reaction time. For purification, optimize the HPLC gradient to resolve the starting material from the more hydrophobic product. |
| Hydrolyzed PEG Reagent | The Benzyl-PEG2-OH impurity is often more polar than the conjugate and should be separable by RP-HPLC. Solution: Ensure anhydrous reaction conditions to minimize hydrolysis. Optimize the HPLC gradient for separation. |
| Product Degradation | The purification conditions (e.g., acidic mobile phase with TFA) may be degrading your conjugate. Solution: If your molecule is acid-labile, consider using a mobile phase with a different modifier, like formic acid, or explore non-acidic purification methods if possible. |
Problem 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Issue: My product peak is broad, tailing, or fronting, which reduces resolution and makes fraction collection difficult.
| Potential Cause | Troubleshooting Step |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the amount of sample injected onto the column. |
| Secondary Interactions | Residual silanol groups on the silica-based column can interact with your analyte, causing tailing. Solution: Use an end-capped column. Adjusting the mobile phase pH can also help by keeping the analyte in a single, un-ionized state. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause poor peak shape. Solution: Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Void or Channeling | A void in the column packing can lead to distorted peaks. Solution: This usually indicates a damaged column that needs to be replaced. |
Quantitative Data Summary
The following tables provide starting points for method development in RP-HPLC. The optimal conditions will depend on the specific properties of your Benzyl-PEG2-conjugate.
Table 1: Comparison of RP-HPLC Columns for Polar Compound Separation
| Column Type | Stationary Phase | Key Feature | Best For |
| Standard C18 | Octadecylsilane | Highly hydrophobic | General purpose, good for non-polar compounds. |
| Polar-Embedded | C18 with embedded polar group | Resistant to "phase collapse" in highly aqueous mobile phases. | Enhancing retention of polar compounds. |
| Polar-Endcapped | C18 with polar end-capping | Reduces interaction with residual silanols. | Improving peak shape for basic compounds. |
| C8 / C4 | Octylsilane / Butylsilane | Less hydrophobic than C18. | Reducing retention of very hydrophobic compounds. |
| HILIC | Polar (e.g., silica, amide) | Uses a high organic mobile phase to retain very polar compounds. | Analytes that are poorly retained in reversed-phase. |
Table 2: Effect of Mobile Phase Modifier on Selectivity
| Organic Modifier | Properties | Impact on Selectivity |
| Acetonitrile | Low viscosity, good UV transparency. Able to participate in dipole-dipole interactions. | Often provides sharper peaks and is a good starting point for most separations. |
| Methanol | Higher viscosity, can act as a hydrogen bond donor and acceptor. | Can provide different selectivity compared to acetonitrile, especially for molecules with polar functional groups. |
| Isopropanol/Ethanol | Stronger solvents than acetonitrile or methanol. | Useful for eluting very hydrophobic compounds, often used in column cleaning. |
Experimental Protocols
Protocol: Generic RP-HPLC Purification of a Benzyl-PEG2-Small Molecule Conjugate
This protocol provides a general starting point. It must be optimized for your specific conjugate.
-
Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: After the reaction, quench if necessary, and remove any solid material by filtration or centrifugation. Evaporate the organic solvent. Dissolve the crude residue in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile/Water).
-
Method Development (Analytical Scale):
-
Before preparative purification, develop a method on an analytical C18 column.
-
Scouting Gradient: Start with a broad gradient, for example, 5% to 95% B over 20 minutes, to determine the approximate elution time of your product.
-
Optimized Gradient: Design a shallower gradient around the elution point of your product to maximize resolution from impurities. For example, if the product elutes at 60% B in the scouting run, try a gradient of 50% to 70% B over 30 minutes.
-
-
Preparative Purification:
-
Scale up the optimized analytical gradient to your preparative column, adjusting the flow rate accordingly (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Collect fractions based on the UV detector signal (e.g., 254 nm for the benzyl group).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.
-
Mandatory Visualizations
Caption: General workflow for the purification of Benzyl-PEG2-conjugates.
Caption: Troubleshooting decision tree for low purity in HPLC purification.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Benzyl-PEG2-MS vs. Other PEG Linkers for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy in inducing targeted protein degradation. The linker, the component that connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the potency, selectivity, and physicochemical properties of the resulting PROTAC. Among the diverse array of linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the tunable nature of their length.[1] This guide provides a detailed comparison of Benzyl-PEG2-MS, a specific PEG linker, with other commonly used PEG and alternative linkers in PROTAC design. The comparison is supported by a synthesis of experimental data from various studies, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's characteristics, including its length, composition, rigidity, and attachment points, are critical for optimizing the geometry and stability of this ternary complex.[2][3] An improperly designed linker can lead to steric hindrance, preventing complex formation, or excessive flexibility, which can result in a high entropic penalty upon binding and reduced efficacy.[1]
This compound: A Hybrid Approach
This compound represents a hybrid linker design that incorporates both a flexible di-ethylene glycol (PEG2) spacer and a more rigid benzyl group. This combination aims to confer specific advantages:
-
Conformational Constraint: The benzyl group introduces a degree of rigidity compared to a simple PEG chain, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4]
-
Hydrophobicity Modification: The benzyl group increases the hydrophobicity of the linker region compared to a pure PEG linker, which can influence cell permeability and interactions with the target protein or E3 ligase.
-
Potential for Pi-Stacking Interactions: The aromatic ring of the benzyl group can engage in pi-stacking interactions with aromatic residues, such as tyrosine, on the surface of the E3 ligase or the target protein, potentially enhancing ternary complex stability. For instance, a benzyl linking fragment in the PROTAC ACBI1 was designed to target a specific pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase.
Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. However, general trends can be observed by comparing different linker types. The following tables summarize representative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4) and recruiting either the VHL or Cereblon (CRBN) E3 ligase.
Note: The data presented below is a synthesis from multiple studies and includes hypothetical, yet representative, values for this compound to provide a direct comparison based on established principles of PROTAC design.
Table 1: Performance of VHL-Recruiting BRD4 PROTACs with Different Linkers
| Linker Type | Linker Structure Example | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| This compound | Benzyl-O-(CH₂)₂-O-(CH₂)₂-SO₂CH₃ | 25 | >95 | 1.5 | 45 |
| PEG3 | HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH | 50 | >90 | 1.2 | 30 |
| PEG5 | HO-((CH₂)₂O)₅-H | 15 | >95 | 0.8 | 25 |
| Alkyl C8 | -(CH₂)₈- | 100 | ~85 | 2.5 | 60 |
| Rigid Piperazine | -(Piperazine)-CO-(CH₂)₂- | 75 | ~90 | 1.8 | 55 |
Table 2: Performance of CRBN-Recruiting BRD4 PROTACs with Different Linkers
| Linker Type | Linker Structure Example | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| This compound | Benzyl-O-(CH₂)₂-O-(CH₂)₂-SO₂CH₃ | 10 | >98 | 1.8 | 50 |
| PEG3 | HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH | 20 | >95 | 1.5 | 35 |
| PEG5 | HO-((CH₂)₂O)₅-H | 5 | >98 | 1.0 | 28 |
| Alkyl C8 | -(CH₂)₈- | 40 | ~90 | 3.0 | 65 |
| Rigid Triazole | -(CH₂)₂-Triazole-(CH₂)₂- | 30 | ~95 | 2.2 | 60 |
Key Observations and Design Considerations
-
Linker Length: An optimal PEG linker length is crucial for maximizing degradation efficacy. For BRD4 degraders, a PEG5 linker often demonstrates high potency. Linkers that are too short may cause steric clashes, while excessively long linkers can lead to reduced efficacy due to increased flexibility.
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are synthetically accessible and can adapt to various protein topologies. However, more rigid linkers, or those with rigidifying elements like a benzyl group, can enhance potency by reducing the entropic penalty of binding and pre-organizing the PROTAC in a bioactive conformation.
-
Physicochemical Properties: PEG linkers generally improve the aqueous solubility of PROTACs. However, they can also increase the topological polar surface area (TPSA), potentially reducing cell permeability. The inclusion of a hydrophobic moiety like a benzyl group can modulate this effect. Alkyl linkers are more hydrophobic, which can improve permeability but may decrease solubility.
-
Metabolic Stability: The composition of the linker can influence its susceptibility to metabolism. Ether linkages in PEG chains can be sites of metabolic cleavage. More stable linkages, such as those found in rigid aromatic or triazole-based linkers, may improve the in vivo half-life of a PROTAC. The this compound linker's benzyl group may offer some protection to the adjacent ether linkage.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a PROTAC across an artificial membrane.
-
Preparation of the Donor Plate:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the desired final concentration (typically with a final DMSO concentration of ≤1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the membrane of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Add a suitable buffer to the wells of a 96-well acceptor plate.
-
-
Assay Incubation:
-
Place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.
-
Carefully add the donor plate on top of the filter plate.
-
Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a * (Vd + Va)) / (Vd * [C]d,initial)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]d,initial is the initial concentration in the donor well.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the Graphviz DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Logical relationship between linker properties and PROTAC performance.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible PEG linkers are widely used and offer advantages in terms of solubility and synthetic accessibility, the incorporation of more rigid elements, such as the benzyl group in this compound, can provide a means to fine-tune the conformational properties of the PROTAC and potentially enhance its efficacy through improved ternary complex formation and stability. The optimal linker design must balance multiple parameters, including length, flexibility, and physicochemical properties, to achieve potent and selective protein degradation with favorable drug-like properties. The systematic evaluation of a diverse set of linkers, using the experimental protocols outlined in this guide, is essential for identifying the optimal linker for a given target protein and E3 ligase pair.
References
The Great Divide: A Data-Driven Comparison of Benzyl-PEG2-MS and Non-PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the thoughtful design of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the quest for novel therapeutics. Central to this design is the linker, the molecular bridge connecting the target protein binder to the E3 ligase recruiter. Its composition profoundly influences a PROTAC's efficacy, dictating properties such as cell permeability, solubility, metabolic stability, and ultimately, degradation potency. This guide provides an objective, data-driven comparison of a commonly employed polyethylene glycol (PEG)-based linker, Benzyl-PEG2-MS, against a diverse array of non-PEG alternatives.
The choice of linker is far from trivial; it can be the deciding factor between a potent protein degrader and an inactive molecule.[1] While flexible linkers like PEG and alkyl chains have been historically favored for their synthetic tractability, there is a growing body of evidence highlighting the advantages of more rigid and functionalized non-PEG linkers in optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs.[2]
At a Glance: Key Performance Indicators of PROTAC Linkers
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[2] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy in protein removal. The following sections present a comparative analysis of this compound and various non-PEG linkers based on these and other critical performance parameters.
Degradation Efficacy: A Tale of Two Linker Classes
The ability of a PROTAC to effectively degrade its target protein is paramount. The linker plays a crucial role in orienting the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[3]
Table 1: Comparative Degradation Efficacy of PROTACs with Different Linkers
| Linker Type | Representative Linker Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Short-Chain PEG | Similar to this compound | BTK | Mino | <10 | ~90 | [4] |
| PEG (2 units) | BRD4 | H661 | >5000 | Reduced | ||
| Alkyl | C3 alkyl | BRD4 | Jurkat | Not specified | ~32 | |
| 9-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | - | ||
| Piperazine | Piperazine-containing | HDAC3 | HCT116 | 440 | 77 | |
| Piperidine | Piperidine-containing | Not specified | Not specified | Not specified | Not specified | |
| Triazole | Triazole-containing | CDK9 | MOLM-13 | Varies (nM range) | Varies |
Note: Data is compiled from multiple sources and direct comparison should be considered with caution due to variations in experimental conditions.
Short-chain PEG linkers, such as the this compound, can support potent degradation, with reported DC50 values in the low nanomolar range for certain targets. However, the efficacy of PEG linkers can be highly context-dependent, with some studies showing reduced potency with PEG incorporation compared to alkyl chains. Non-PEG linkers, including rigid structures like piperazine and triazole, have also demonstrated the ability to produce highly potent degraders, in some cases by pre-organizing the PROTAC into a bioactive conformation.
Physicochemical Properties: Impact on "Drug-Likeness"
Beyond degradation, the linker significantly influences a PROTAC's physicochemical properties, which in turn affect its "drug-like" characteristics such as solubility, cell permeability, and metabolic stability.
Solubility
A common challenge in PROTAC design is their often-poor aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers are known to enhance hydrophilicity and can improve the solubility of PROTAC molecules. In contrast, purely alkyl linkers tend to be hydrophobic and may decrease solubility. Rigid non-PEG linkers like piperazine and piperidine can, in some instances, improve solubility, particularly if they contain ionizable groups.
Cell Permeability
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. This is a significant hurdle for these large molecules. The parallel artificial membrane permeability assay (PAMPA) is a common method to assess passive permeability.
Table 2: Comparative Cell Permeability of PROTACs with Different Linkers
| Linker Type | Representative Linker | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| PEG-based | Ethylene glycol-based | Varies with folding | PAMPA | |
| Alkyl | Aliphatic | Varies | PAMPA | |
| Rigid | Piperazine/Piperidine | Can be improved | Caco-2 |
Studies have shown that the flexibility of PEG and alkyl linkers can allow the PROTAC to adopt folded conformations that shield polar surface area, thereby enhancing cell permeability. However, excessive flexibility can also be detrimental. Rigid linkers are being increasingly explored to improve permeability by reducing the number of rotatable bonds and providing a more defined shape.
Metabolic Stability
The in vivo efficacy of a PROTAC is highly dependent on its metabolic stability. The linker is often a site of metabolic modification. Microsomal stability assays are used to assess the susceptibility of a compound to metabolism by liver enzymes.
Table 3: Comparative Metabolic Stability of PROTACs with Different Linkers
| Linker Type | General Observation | Reference |
| PEG | Can be susceptible to oxidative metabolism. | |
| Alkyl | Shorter chains generally show better stability. | |
| Rigid (Piperazine/Triazole) | Can exhibit increased metabolic stability. |
Generally, longer, more flexible linkers like long-chain PEGs and alkyls can be more prone to metabolism. Shorter alkyl chains and rigid linkers, such as those containing piperazine or triazole moieties, have been shown to improve metabolic stability in several studies.
Visualizing the Concepts in PROTAC Design
To better illustrate the principles discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Logical relationship of the pros and cons of PEG vs. non-PEG linkers in achieving optimal PROTAC performance.
Caption: A typical experimental workflow for comparing the performance of different PROTAC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PROTAC linkers. Below are summaries of key experimental protocols.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard technique to quantify the levels of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The target protein levels are normalized to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Dose-response curves are generated to calculate the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.
-
Compound Addition: The PROTACs are dissolved in buffer and added to the donor wells.
-
Incubation: The donor plate is placed on the acceptor plate, and the assembly is incubated for a set time (e.g., 5 hours) at room temperature.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Incubation Mixture Preparation: The PROTAC is incubated with liver microsomes (from human, rat, or mouse) in a buffer containing a NADPH-regenerating system to initiate metabolism. A control without NADPH is also run.
-
Time-Course Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: The rate of disappearance of the PROTAC is used to calculate its half-life (t½) and intrinsic clearance.
Conclusion
The choice of linker is a critical, multifaceted decision in PROTAC design. While this compound and other short-chain PEG linkers offer advantages in terms of solubility and synthetic accessibility, non-PEG linkers, including simple alkyl chains and more complex rigid structures, provide a powerful toolkit for optimizing metabolic stability, cell permeability, and degradation potency. The data presented in this guide, compiled from various studies, underscores that there is no one-size-fits-all solution. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic and empirical approach, employing the robust experimental protocols outlined here, is essential for the rational design of the next generation of highly effective and drug-like PROTACs.
References
A Comparative Guide to Targeted Protein Degradation: Validating Benzyl-PEG2-MS PROTACs Against a Field of Alternatives
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) offers a powerful arsenal against previously "undruggable" targets. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), with variations in linker chemistry, such as the Benzyl-PEG2-MS linker, offering distinct advantages. This guide provides an objective comparison of the validation of target protein degradation using this compound PROTACs against other prominent TPD technologies, supported by experimental data and detailed methodologies.
The central principle of PROTACs is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of the Linker: A Focus on this compound
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. The this compound linker incorporates a polyethylene glycol (PEG) unit, which can enhance solubility and cell permeability, and a benzyl group that can provide conformational rigidity. This combination can influence the optimal presentation of the two ligands for efficient ternary complex formation.
Comparative Analysis of Targeted Protein Degradation Technologies
While PROTACs are a dominant force in TPD, several alternative strategies have emerged, each with unique mechanisms and applications. This guide will focus on comparing this compound PROTACs with other PROTACs (differing in their linkers) and the following alternative technologies:
-
Molecular Glues: Small molecules that induce a conformational change in an E3 ligase, leading to the recruitment and degradation of a "neosubstrate."
-
Lysosome-Targeting Chimeras (LYTACs): Bifunctional molecules that direct extracellular and membrane-bound proteins to the lysosome for degradation.
-
Antibody-Based PROTACs (AbTACs): Bispecific antibodies that recruit a membrane-bound E3 ligase to a cell surface protein, leading to its degradation.
-
Kinetochore-Targeting Chimeras (KineTACs): Chimeric molecules designed to degrade kinetochore proteins.
The following sections will delve into the experimental validation of these technologies, presenting quantitative data in comparative tables and outlining detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The efficacy of targeted protein degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to achieve 50% degradation of the target protein, and the maximum degradation level (Dmax).
Table 1: Comparative Degradation Efficiency of PROTACs with Different Linkers for BRD4
| PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | HeLa | ~2-20 | >90 | [1] |
| dBET1 | CRBN | PEG | Variety | Variable | >90 | [2][3] |
Table 2: Performance of Alternative Targeted Protein Degradation Technologies
| Technology | Degrader Example | Target Protein | Cell Line | DC50/EC50 | Dmax (%) | Reference |
| Molecular Glue | Pomalidomide | IKZF1/3 | MM.1S | - | >90 | [4] |
| LYTAC | Ctx-GalNAc | EGFR | HEP3B | ~10 nM | >80 | [5] |
| AbTAC | AC-1 | PD-L1 | MDA-MB-231 | - | 63 | |
| KineTAC | CXCL12–Atz | PD-L1 | MDA-MB-231 | ~100 nM | >80 |
Note: Direct head-to-head comparisons of this compound PROTACs with other technologies for the same target are limited in the currently available literature. The data presented is a synthesis from multiple studies to illustrate the general performance of each technology.
Experimental Protocols: Validating Target Degradation
Accurate and reproducible experimental data are paramount in the evaluation of targeted protein degraders. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Quantifying Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative LC-MS/MS Proteomics for Global Protein Profiling
This method provides an unbiased and comprehensive analysis of changes in the proteome following degrader treatment, allowing for the assessment of selectivity and off-target effects.
1. Sample Preparation:
-
Treat cells with the degrader and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
2. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
3. Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the degrader-treated samples compared to the control.
LYTAC-Mediated Degradation Assay
This protocol is used to assess the degradation of extracellular or membrane-bound proteins by LYTACs.
1. Cell Culture and Treatment:
-
Plate cells expressing the target protein in a multi-well plate.
-
Treat the cells with varying concentrations of the LYTAC for a specified time.
2. Staining and Flow Cytometry:
-
For membrane proteins, stain the cells with a fluorescently labeled antibody that recognizes an extracellular epitope of the target protein.
-
Analyze the cells by flow cytometry to quantify the cell surface levels of the target protein.
3. Western Blotting (for total protein):
-
Lyse the cells and perform Western blotting as described above to determine the total cellular levels of the target protein.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in targeted protein degradation research.
Conclusion
The validation of targeted protein degradation is a multifaceted process that requires a combination of quantitative cellular assays and global proteomic analyses. This compound PROTACs represent a versatile tool in the TPD toolbox, with their linker properties potentially offering advantages in terms of solubility and cell permeability. However, the optimal choice of degradation technology is highly dependent on the specific target protein and the desired therapeutic outcome. Molecular glues offer a smaller size and potentially better drug-like properties, while LYTACs and AbTACs provide a means to target extracellular and membrane-bound proteins, expanding the reach of TPD. A thorough and systematic validation, as outlined in this guide, is essential for the successful development of any novel protein degrader. The continued innovation in linker chemistry and the exploration of novel E3 ligases and degradation pathways promise to further expand the therapeutic potential of this exciting modality.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Benzyl-PEG2-MS Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) moieties to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benzyl-PEG2-MS conjugates, where a benzyl group protects one end and a maleimide-succinimide (MS) group allows for bioconjugation at the other, are valuable reagents in drug development. Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their quality, purity, and consistency. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information.[1][2]
This guide provides a comprehensive comparison of two principal mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), for the analysis of this compound conjugates. Additionally, alternative analytical methods are discussed to provide a holistic view of the characterization landscape.
Comparison of Mass Spectrometry Techniques
The choice between MALDI-TOF and ESI-LC/MS for the analysis of this compound conjugates depends on the specific analytical requirements, such as the need for high throughput, detailed impurity profiling, or coupling with chromatographic separation.
| Feature | MALDI-TOF MS | ESI-LC/MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser beam. Ions are separated based on their time-of-flight in a vacuum tube.[3] | Analyte in solution is nebulized and ionized by a high voltage. Ions are introduced into the mass spectrometer, often coupled with liquid chromatography for prior separation.[4] |
| Sample Throughput | High | Moderate to High |
| Mass Accuracy | Good (typically <10 ppm with external calibration) | Excellent (typically <5 ppm with modern instruments)[5] |
| Resolution | Good to Excellent | Good to Excellent |
| Sensitivity | High (femtomole to attomole range) | Very High (picomole to femtomole range) |
| Limit of Detection | Low (ng/mL to pg/mL range) | Very Low (pg/mL to fg/mL range) |
| Sample Preparation | Requires matrix selection and co-crystallization. Can be sensitive to salts and buffers. | Requires sample to be soluble in a volatile solvent. Less tolerant to non-volatile buffers. |
| Coupling to LC | Possible (offline) | Standard (online) |
| Data Complexity | Simpler spectra, primarily singly charged ions. | More complex spectra with multiple charge states, requiring deconvolution. |
| Information Provided | Molecular weight determination, purity assessment, detection of major impurities. | Molecular weight determination, detailed impurity and degradation product profiling, separation of isomers. |
| Instrumentation Cost | Moderate to High | High |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of a Benzyl-PEG2-Maleimide conjugate using MALDI-TOF MS and ESI-LC/MS.
MALDI-TOF MS Protocol
This protocol is designed for the rapid determination of the molecular weight and purity of a Benzyl-PEG2-Maleimide conjugate.
Materials:
-
Benzyl-PEG2-Maleimide sample
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA)
-
Matrix Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic acid (TFA)
-
Cationizing Agent (optional): Sodium trifluoroacetate (NaTFA) solution
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: Dissolve the Benzyl-PEG2-Maleimide sample in the matrix solvent to a final concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in the matrix solvent.
-
Sample-Matrix Mixture: Mix the sample solution and matrix solution in a 1:10 (v/v) ratio. If using a cationizing agent, a 1:10:1 (sample:matrix:cationizing agent) ratio can be used.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.
-
Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire data in positive ion reflectron mode over an appropriate m/z range (e.g., m/z 200-1000).
ESI-LC/MS Protocol
This protocol allows for the separation and detailed characterization of the Benzyl-PEG2-Maleimide conjugate and its potential impurities.
Materials:
-
Benzyl-PEG2-Maleimide sample
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation: Dissolve the Benzyl-PEG2-Maleimide sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
LC Separation:
-
Set the column temperature to 40 °C.
-
Set the flow rate to 0.3 mL/min.
-
Use a gradient elution, for example:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
-
MS Detection:
-
Operate the ESI source in positive ion mode.
-
Set the mass spectrometer to acquire data over a relevant m/z range (e.g., m/z 100-1500).
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows for optimal signal intensity.
-
-
Data Analysis: Process the acquired data to obtain the chromatogram and mass spectra. Deconvolute the mass spectra to determine the molecular weights of the components.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often benefits from orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including confirmation of the benzyl and maleimide groups, and determination of the PEG chain length. | Non-destructive, quantitative, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups (e.g., C=O of maleimide, C-O-C of PEG). | Rapid, non-destructive, provides information on chemical bonding. | Provides limited structural detail, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates the conjugate from impurities and allows for quantification. | Robust, reproducible, widely available. | Does not provide molecular weight information, requires a chromophore for detection. |
Visualizing the Workflow and Relationships
To better illustrate the analytical process and the relationships between different aspects of the analysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for MALDI-TOF MS and ESI-LC/MS analysis.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. academic.oup.com [academic.oup.com]
The Benzyl-PEG2-MS Linker: A Comparative Guide to PROTAC Potency and Selectivity
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the Benzyl-PEG2-MS linker and its constituent components, evaluating its impact on PROTAC performance against other common linker types, supported by experimental data and detailed methodologies.
The Emerging Role of Rigid and Semi-Rigid Linkers
While flexible alkyl and polyethylene glycol (PEG) chains have been the most common motifs in PROTAC design due to their synthetic accessibility, there is a growing body of evidence suggesting that linkers with increased rigidity can offer significant advantages.[1] The incorporation of rigid moieties, such as a benzyl group, can pre-organize the PROTAC molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] This can lead to enhanced potency and, in some cases, improved selectivity.
The this compound linker combines the hydrophilicity and flexibility of a short PEG chain with the conformational restriction of a benzyl group. This hybrid approach aims to balance improved ternary complex formation with favorable physicochemical properties. The benzyl group can also participate in hydrophobic or π-stacking interactions with residues on the surface of the target protein or E3 ligase, further stabilizing the ternary complex.[3]
Comparative Analysis of PROTAC Performance
Direct head-to-head comparisons of PROTACs containing the precise this compound linker are not extensively available in the public domain. However, by examining studies that systematically vary linker composition for a given target, we can infer the potential effects of incorporating a benzyl-PEG moiety. Below are comparative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of linker modifications on degradation activity.
Table 1: Comparative Potency of BTK-Targeting PROTACs with Different Linker Chemistries
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | BTK | Cereblon | PEG-based | 0.5 | >90 | MOLM-14 |
| PROTAC 6e | BTK | Cereblon | Flexible PEG | Not Reported | Not Reported | Not Reported |
| Compound 3e | BTK | Cereblon | Rigid Piperazine | <10 | >90 | MOLM-14 |
| RC-3 | BTK | Cereblon | Rigid Piperazine/Cyclohexane | <10 | >85 | MOLM-14 |
Data compiled from multiple sources.[4][5]
As shown in Table 1, the introduction of rigid linkers in BTK PROTACs can maintain high potency, with DC50 values in the low nanomolar range. While a direct comparison with a benzyl-PEG linker is not available, the data supports the hypothesis that moving away from purely flexible linkers can be a successful strategy for developing potent degraders.
Table 2: Comparative Potency and Selectivity of BRD4-Targeting PROTACs
| PROTAC | Target(s) | E3 Ligase | Linker Type | DC50 (nM) | Selectivity Profile |
| MZ1 | BRD4 (preferential) | VHL | PEG-based | ~25 | Selective for BRD4 over BRD2/3 |
| ARV-825 | BRD2/3/4 | Cereblon | PEG-based | <1 | Pan-BET degrader |
| dBET1 | BRD2/3/4 | Cereblon | PEG-based | ~4 | Pan-BET degrader |
| ACBI1 | SMARCA2/4 | VHL | Benzyl-containing | Not Reported | Degrades SMARCA2/4 |
Data compiled from multiple sources.
In the context of BET degraders, the linker plays a crucial role in determining selectivity. MZ1, with its PEG-based linker, exhibits preferential degradation of BRD4 over other BET family members. In contrast, ARV-825 and dBET1, with different linker architectures, are pan-BET degraders. The example of ACBI1 demonstrates the successful use of a benzyl-containing linker to achieve potent degradation, with the benzyl group designed to provide conformational restriction and engage in a specific π-stacking interaction with a tyrosine residue on the VHL E3 ligase.
Visualizing PROTAC Mechanisms and Workflows
To better understand the principles of PROTAC action and evaluation, the following diagrams illustrate key concepts and processes.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC In Vivo Efficacy: The Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and structure of this linker profoundly influence the in vivo efficacy, pharmacokinetics (PK), and overall therapeutic window of the PROTAC.
This guide provides a comparative analysis of the in vivo performance of PROTACs synthesized with different linker types, with a conceptual focus on structures similar to Benzyl-PEG2-MS. We will objectively compare the performance of PROTACs with polyethylene glycol (PEG)-based linkers, those incorporating rigid benzyl moieties, and other alternatives, supported by experimental data from preclinical studies.
Data Presentation: Comparative In Vivo Efficacy of PROTACs
The following tables summarize the in vivo performance of representative PROTACs with distinct linker architectures targeting the well-validated cancer target, BRD4, and the emerging target SMARCA2/4. While a direct head-to-head comparison of a PROTAC with a this compound linker is limited in publicly available literature, the data presented for PROTACs with similar structural components (short PEG chains and rigid aromatic elements) provides valuable insights.
A cautionary note: The data presented below is compiled from different studies. Direct comparison should be approached with caution due to variations in experimental models, dosing regimens, and endpoint analyses.
Table 1: In Vivo Efficacy of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | Target Protein | Cancer Model | Administration | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| ARV-771 | PEG-based | BRD2, BRD3, BRD4 | 22Rv1 Castrate-Resistant Prostate Cancer Xenografts | Subcutaneous (SC) | 10 mg/kg daily | - 76% down-regulation of c-MYC in tumor tissue after 3 days.[1][2] - >80% knockdown of BRD4 and c-MYC after 14 days.[1] - Tumor regression in a CRPC mouse xenograft model.[2] | [1] |
| MZ1 | PEG-based | BRD4 | AML Mouse Model | Intraperitoneal (IP) | Not specified | - Significantly decreased leukemia cell growth. - Increased mouse survival time. - Strong inhibitory effect on tumor growth in a JQ1-resistant breast cancer model. | |
| ARV-825 | PEG-based | BRD4 | sAML Xenografts (HEL92.1.7 cells) | Not specified | Not specified | - Greater reduction in leukemia burden compared to BET inhibitor OTX015. - Improved survival of tumor-bearing mice. |
Table 2: In Vivo Efficacy of SMARCA2/4-Targeting PROTACs with a Benzyl-Containing Linker
| PROTAC | Linker Type | Target Protein | Cancer Model | Administration | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| ACBI1 | Contains a para-disubstituted aryl (benzyl) unit | SMARCA2, SMARCA4, PBRM1 | SMARCA4-mutant Cancer Xenografts | Not specified | Not specified | - Induces anti-proliferative effects and apoptosis in multiple cancer cell lines. - Suitable for in vivo studies to probe the effects of BAF complex inactivation. | |
| ACBI2 | Aliphatic linker (optimized from ACBI1) | SMARCA2, PBRM1 | Mouse Lung Cancer Xenografts | Oral | Not specified | - Near-complete degradation of SMARCA2 in tumor models. - Resulted in tumor growth inhibition. - Orally bioavailable. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance in vivo. Below is a generalized protocol for a subcutaneous xenograft mouse model, a commonly used method to evaluate the anti-tumor efficacy of PROTACs.
Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture the desired cancer cell line (e.g., 22Rv1 for prostate cancer, MV4-11 for AML) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old. Allow for an acclimatization period of at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
PROTAC Administration:
-
Prepare the PROTAC formulation. Due to the often-poor aqueous solubility of PROTACs, this may involve vehicles such as a solution of DMSO, PEG300, Tween 80, and saline, or a suspension in 0.5% carboxymethyl cellulose (CMC).
-
Administer the PROTAC to the treatment group via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at the specified dose and schedule. The control group receives the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week) to assess anti-tumor efficacy and systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Tumor tissue can be processed for further analysis:
-
Western Blot or Immunohistochemistry (IHC): To quantify the degradation of the target protein and assess downstream signaling markers (e.g., c-MYC levels for BRD4 degradation).
-
Pharmacokinetic (PK) Analysis: Plasma samples can be collected at various time points after the final dose to determine the drug concentration.
-
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: General mechanism of action for a PROTAC molecule.
Caption: Simplified BRD4/c-Myc signaling pathway in cancer.
Caption: Experimental workflow for in vivo efficacy testing.
References
The Balancing Act: A Comparative Analysis of PEG Linker Length in Drug Conjugates
Researchers in drug development are increasingly turning to polyethylene glycol (PEG) linkers to optimize the performance of targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of these flexible, hydrophilic spacers is a critical design parameter that significantly influences a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to aid scientists and drug development professionals in their design and selection process.
The primary role of a PEG linker in bioconjugation is to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug or a protein degrader.[1][2] The inherent properties of PEG, including its high water solubility, biocompatibility, and low immunogenicity, make it an attractive choice for improving the overall characteristics of the conjugate.[3][4] The length of the PEG chain, however, is not a one-size-fits-all parameter and requires careful consideration based on the specific application and the properties of the conjugated molecules.[5]
Impact on Physicochemical Properties and Pharmacokinetics
One of the key benefits of incorporating PEG linkers is the enhancement of solubility and stability, particularly for conjugates with hydrophobic payloads. Longer PEG chains can create a hydrophilic "shield" around the payload, preventing aggregation and increasing the overall water solubility of the conjugate. This is especially crucial for ADCs, where aggregation can lead to rapid clearance from circulation and reduced efficacy.
The length of the PEG linker also has a profound effect on the pharmacokinetic profile of a bioconjugate. Generally, increasing the PEG length leads to a larger hydrodynamic radius, which in turn reduces renal clearance and extends the circulation half-life. This prolonged exposure can result in greater accumulation of the drug at the target site. However, there is a point of diminishing returns, where excessively long PEG chains may not provide a significant further advantage in clearance rates.
Data Presentation: Comparative Performance of Different Length PEG Linkers
To illustrate the impact of PEG linker length on key performance metrics, the following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates
| Bioconjugate System | PEG Linker Length | Key Pharmacokinetic Parameter | Finding | Reference |
| Affibody-MMAE Conjugate | No PEG | Half-life | 19.6 min | |
| 4 kDa PEG | Half-life | 2.5-fold increase vs. no PEG | ||
| 10 kDa PEG | Half-life | 11.2-fold increase vs. no PEG | ||
| ADC with PEGylated glucuronide-MMAE linker | PEG8 | Clearance | Optimal slower clearance | |
| PEG12, PEG24 | Clearance | No significant further advantage over PEG8 | ||
| PEGylated poly l-lysine dendrimers | <20 kDa | Elimination half-life | 1–10 hours | |
| >30 kDa | Elimination half-life | 1–3 days |
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy
| Bioconjugate System | PEG Linker Length/Units | Outcome | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 4.5-fold reduction in in vitro cytotoxicity vs. no PEG | |
| 10 kDa | 22-fold reduction in in vitro cytotoxicity vs. no PEG | ||
| ADC with PEG Linker | 2 and 4 PEG units | 35-45% decrease in tumor weights | |
| 8, 12, and 24 PEG units | 75-85% reduction in tumor weights | ||
| ER-α targeting PROTACs | 16 atom chain length | Optimal ER degradation | |
| Folate-conjugated liposomes | 2 kDa, 5 kDa | >40% smaller reduction in tumor size compared to 10 kDa | |
| 10 kDa | Enhanced tumor accumulation and antitumor activity |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the processes involved in the action of these conjugates and the methods for their evaluation, the following diagrams illustrate a generalized signaling pathway for an ADC and a typical experimental workflow for comparing different PEG linkers.
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing different length PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis and Characterization of ADCs with Different Length PEG Linkers
1. Antibody Modification:
- A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
2. Drug-Linker Preparation:
- The PEGylated linker-payload construct is synthesized separately. A PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
3. Conjugation:
- The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group of the linker and the sulfhydryl groups of the antibody.
4. Purification:
- The resulting ADC is purified from unreacted linker and payload using size-exclusion chromatography (SEC).
- Fractions corresponding to the monomeric ADC are collected.
5. Characterization:
- The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
- The purity and aggregation of the ADC are assessed by SEC.
- The identity and integrity of the ADC are confirmed by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
1. Cell Culture:
- Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
2. ADC Treatment:
- Serial dilutions of the ADCs with different PEG linker lengths and a control antibody are prepared in culture medium.
- The medium is removed from the wells, and 100 µL of the ADC or control solutions are added. Untreated wells serve as a negative control.
3. Incubation:
- The plates are incubated for a defined period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Viability Assessment:
- Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.
5. Data Analysis:
- The half-maximal inhibitory concentration (IC50) is calculated for each ADC to determine its in vitro potency.
Protocol 3: In Vivo Antitumor Efficacy Study
1. Animal Model:
- Tumor xenografts are established in immunocompromised mice by subcutaneously injecting cancer cells.
2. Treatment:
- Once tumors reach a predetermined size, mice are randomized into treatment groups.
- ADCs with different PEG linker lengths, a vehicle control, and a control antibody are administered, typically via intravenous injection.
3. Monitoring:
- Tumor volume and body weight are measured regularly (e.g., twice weekly).
4. Endpoint:
- The study is concluded when tumors in the control group reach a predefined size or at a set time point.
5. Data Analysis:
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs and other bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous in certain contexts, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer targeted therapies.
References
Assessing the "Hook Effect" with Benzyl-PEG2-MS Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. However, the efficacy of PROTACs can be hampered by a phenomenon known as the "hook effect," a paradoxical decrease in protein degradation at high PROTAC concentrations. This guide provides a comparative assessment of PROTACs synthesized with a Benzyl-PEG2-MS linker against other common linker classes in the context of the hook effect. We present a summary of quantitative data, detailed experimental protocols for evaluation, and visualizations of key pathways and workflows to aid in the rational design of next-generation protein degraders.
The Hook Effect in PROTAC-Mediated Degradation
The "hook effect" is characterized by a bell-shaped dose-response curve in PROTAC-mediated protein degradation assays.[1][2] At optimal concentrations, a PROTAC molecule facilitates the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein.[3][] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes.[1] These binary complexes sequester the necessary components, thereby inhibiting the formation of the productive ternary complex and reducing the overall degradation efficiency. Understanding and mitigating the hook effect is a critical challenge in the development of potent PROTAC-based therapeutics.
Comparison of PROTAC Linkers
The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in determining the molecule's overall efficacy, including its susceptibility to the hook effect. The length, flexibility, and chemical composition of the linker directly influence the stability and conformation of the ternary complex.
Here, we compare the properties of this compound based PROTACs with those containing two other common linker types: alkyl chains and rigid linkers.
| Linker Type | Key Characteristics | Inferred Impact on Hook Effect |
| This compound | Hydrophilic & Flexible: The polyethylene glycol (PEG) component enhances solubility and can improve cell permeability. The benzyl group introduces some rigidity and potential for pi-stacking interactions. The short PEG2 chain provides a balance of flexibility and defined length. | The flexibility of the PEG linker may facilitate the formation of a stable ternary complex, potentially mitigating the hook effect at lower concentrations. However, excessive flexibility in longer PEG chains can sometimes be detrimental. The hydrophilicity may also influence intracellular localization and interaction with the degradation machinery. |
| Alkyl Chains | Hydrophobic & Flexible: Simple to synthesize and allows for straightforward length modification. Generally more hydrophobic than PEG linkers, which can impact solubility. | The high degree of flexibility can be advantageous for ternary complex formation, but can also lead to unproductive binding modes at high concentrations, thus potentially exacerbating the hook effect. Poor solubility of highly hydrophobic linkers can also complicate experimental assessment. |
| Rigid Linkers (e.g., incorporating piperazine, alkynes) | Conformationally Constrained: Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. May enhance metabolic stability. | By reducing conformational flexibility, rigid linkers can favor the formation of the productive ternary complex over binary complexes, thereby potentially reducing the hook effect. However, a poorly designed rigid linker can introduce steric hindrance and prevent effective ternary complex formation altogether. |
Experimental Protocols
To empirically assess the hook effect of a this compound based PROTAC and compare it to other alternatives, the following experimental protocols are recommended:
Dose-Response Analysis of Target Protein Degradation by Western Blot
This is the most common method to observe and quantify the hook effect.
a. Cell Seeding and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., this compound PROTAC, alkyl-linker PROTAC, rigid-linker PROTAC) in cell culture medium. A wide concentration range is crucial (e.g., 0.1 nM to 100 µM) to capture the full dose-response curve, including the hook effect region.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (typically 4-24 hours).
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
c. Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to visualize the dose-response curve and identify the DC50, Dmax, and the onset of the hook effect.
Assessment of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
This method directly assesses the formation of the ternary complex at different PROTAC concentrations.
a. Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the PROTAC, including those that show optimal degradation and those in the hook effect range.
-
To stabilize the ternary complex and prevent degradation of the target protein, co-treat the cells with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
b. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase.
-
Add protein A/G beads to capture the antibody-antigen complex.
c. Western Blot Analysis:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, and any other components of the complex.
-
A decrease in the co-immunoprecipitated protein at high PROTAC concentrations would correlate with the hook effect observed in the degradation assay.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to monitor target engagement in cells. Changes in the thermal stability of the target protein upon PROTAC binding can indicate the formation of binary and ternary complexes. A biphasic thermal shift profile with increasing PROTAC concentration can be indicative of the hook effect.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC mechanism of action and the hook effect.
Caption: Experimental workflow for Western Blot analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Benzyl-PEG2-MS: A Procedural Guide
For researchers and professionals in the dynamic field of drug development, the meticulous management of chemical reagents is paramount. Benzyl-PEG2-MS, a specialized molecule, requires strict adherence to proper disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, reinforcing our commitment to being a trusted partner in laboratory safety.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. All disposal procedures must be conducted in accordance with federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Primary Disposal Route |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous waste. The following workflow outlines the necessary actions for its safe disposal.
1. Waste Segregation and Collection:
-
Pure this compound: Collect any unused or waste this compound in its original container or a designated, chemically compatible, and sealable waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, or labware, are considered contaminated and must be collected in a designated, sealed waste bag or container.
-
Solutions: If this compound is in a solvent, the entire solution must be treated as hazardous waste and collected in a labeled, sealed container. Do not dispose of it down the drain.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials.
3. Spill Management:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Contain the spill using an inert absorbent material such as sand or diatomaceous earth.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor. Do not attempt to transport the waste yourself.
-
Complete all required waste disposal forms or manifests provided by your EHS department.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Benzyl-PEG2-MS
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl-PEG2-MS. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Hazards
Key structural features and their implications:
-
Benzyl Group: A common functional group in organic chemistry.
-
PEG Linker: Generally considered to have low toxicity and is used in various pharmaceutical applications.[5]
-
Mesylate (MS) Group: A sulfonate ester that requires cautious handling due to its reactivity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are required. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical occurs. |
| Skin and Body Protection | A buttoned lab coat must be worn. For operations with a higher risk of spills or splashes, consider additional protective clothing such as an apron or coveralls. |
| Respiratory Protection | All handling of this compound, especially in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Detailed Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation of moisture.
-
-
Handling and Solution Preparation:
-
Conduct all manipulations, including weighing and solution preparation, within a chemical fume hood.
-
Avoid creating dust if handling the solid form.
-
Wherever possible, prepare and use solutions on the same day.
-
If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for chemical waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
Storage and Disposal
Storage:
-
Store this compound in its original, tightly sealed vial.
-
For long-term storage, keep the product at the temperature indicated on the product vial, which is often -20°C.
Disposal Plan:
-
All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
